Mlkl-IN-5
Description
Properties
Molecular Formula |
C18H20N6O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-[4-(ethylsulfonylamino)phenyl]-3-[(6-methoxy-2-pyridinyl)amino]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H20N6O4S/c1-3-29(26,27)24-12-9-7-11(8-10-12)16-15(17(19)25)18(23-22-16)21-13-5-4-6-14(20-13)28-2/h4-10,24H,3H2,1-2H3,(H2,19,25)(H2,20,21,22,23) |
InChI Key |
WDIDNHYFQQNOBU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=NN2)NC3=NC(=CC=C3)OC)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Mlkl-IN-5: A Technical Guide to its Mechanism of Action as a Potent and Selective Necroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, is a lytic and inflammatory mode of cell death implicated in a growing number of human pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. The execution of necroptosis is mediated by the mixed lineage kinase domain-like (MLKL) protein, which, upon activation, oligomerizes and translocates to the plasma membrane, leading to its rupture. Mlkl-IN-5 is a novel, potent, and selective small molecule inhibitor of MLKL. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, selectivity profile, and the experimental protocols used for its characterization.
Introduction to Necroptosis and the Role of MLKL
Necroptosis is a caspase-independent cell death pathway that can be initiated by various stimuli, including death receptor ligands (e.g., TNFα), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs). The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. In its active state, RIPK3 phosphorylates MLKL, the terminal effector of necroptosis.
Upon phosphorylation by RIPK3, MLKL undergoes a conformational change, leading to its oligomerization and subsequent translocation from the cytosol to the plasma and other cellular membranes. At the plasma membrane, MLKL oligomers are believed to directly or indirectly cause membrane permeabilization, leading to cell lysis and the release of cellular contents, which can trigger an inflammatory response. Given its critical role as the executioner of necroptosis, MLKL has emerged as a key therapeutic target for diseases driven by this cell death pathway.
This compound: A Potent and Selective MLKL Inhibitor
This compound is a sulphonamide-based compound identified as a potent inhibitor of MLKL-mediated necroptosis.[1] It demonstrates high affinity for MLKL and effectively blocks necroptotic cell death in cellular assays.[1]
Quantitative Data
The following table summarizes the key quantitative data for a representative compound from the same chemical series as this compound, as described in the patent literature.[1]
| Parameter | Target | Value | Assay |
| Binding Affinity (Kd) | MLKL | < 10 nM | KINOMEscan |
| Cellular Potency (IC50) | Necroptosis Inhibition in U-937 cells | < 10 nM | CellTiter-Glo |
| Selectivity (Kd) | RIPK1 | > 30,000 nM | KINOMEscan |
| Selectivity (Kd) | RIPK3 | > 30,000 nM | KINOMEscan |
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the MLKL protein, thereby preventing its activation and downstream functions. The high selectivity for MLKL over the upstream kinases RIPK1 and RIPK3 indicates a direct engagement with the terminal effector of the necroptosis pathway.[1] This targeted mechanism is advantageous as it avoids potential off-target effects associated with inhibiting RIPK1, which is involved in other signaling pathways such as apoptosis and NF-κB activation.
The binding of this compound to MLKL is thought to stabilize the protein in an inactive conformation, preventing the conformational changes that are necessary for its oligomerization and translocation to the plasma membrane following phosphorylation by RIPK3. By inhibiting these crucial steps, this compound effectively blocks the execution of necroptotic cell death.
Signaling Pathway
The following diagram illustrates the necroptosis signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following are representative protocols for the key assays used to characterize the activity of this compound.
Disclaimer: The following protocols are representative examples based on standard laboratory practices and information from related studies. The exact protocols used for the characterization of this compound are detailed in patent WO2021253095, the full text of which was not publicly accessible at the time of writing.
KINOMEscan™ Assay for Binding Affinity and Selectivity
Purpose: To determine the binding affinity (Kd) of this compound to MLKL and a panel of other kinases (including RIPK1 and RIPK3) to assess its selectivity.
Methodology:
The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay.
-
Assay Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates a stronger interaction between the kinase and the test compound.
-
Procedure: a. A proprietary panel of human kinases, including full-length MLKL, RIPK1, and RIPK3, are individually expressed as fusions with a DNA tag. b. Each kinase is incubated with this compound at a range of concentrations. c. The kinase-compound mixture is then added to wells containing an immobilized, broad-spectrum kinase inhibitor. d. After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound kinase. e. The amount of bound kinase is quantified by qPCR of the DNA tag. f. The results are expressed as a percentage of the control (DMSO-treated) binding. g. The Kd is calculated from the dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay for Necroptosis Inhibition
Purpose: To measure the ability of this compound to protect cells from necroptotic cell death.
Methodology:
The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a homogeneous method to determine the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
-
Cell Line: Human histiocytic lymphoma U-937 cells are a suitable model as they are sensitive to necroptosis induction.
-
Procedure: a. Cell Seeding: Seed U-937 cells in a 96-well, opaque-walled plate at a density of 2 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. b. Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells and incubate for 1 hour at 37°C. c. Necroptosis Induction: Induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM). The combination of these reagents is often referred to as "TSZ" or "TSQ". d. Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2. e. Assay: i. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. ii. Add 100 µL of CellTiter-Glo® reagent to each well. iii. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. iv. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. v. Measure the luminescence using a plate reader. f. Data Analysis: i. The luminescent signal is proportional to the number of viable cells. ii. Calculate the percentage of cell viability relative to the DMSO-treated control (no necroptosis induction) and the TSZ-treated control (maximal necroptosis). iii. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Conclusion
This compound is a highly potent and selective inhibitor of MLKL, the terminal effector of the necroptosis pathway. Its mechanism of action involves direct binding to MLKL, thereby preventing the downstream events of oligomerization and membrane translocation that are essential for the execution of necroptotic cell death. The high selectivity of this compound for MLKL over upstream kinases such as RIPK1 and RIPK3 makes it a valuable tool for studying the role of necroptosis in various physiological and pathological processes, and a promising starting point for the development of therapeutics targeting necroptosis-driven diseases. The provided experimental protocols offer a framework for the further characterization of this compound and other novel MLKL inhibitors.
References
What is the role of Mlkl-IN-5 in cell death pathways
An In-depth Technical Guide to the Role of Mlkl-IN-5 in Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis is a form of regulated necrosis that plays a critical role in various physiological and pathological processes, including inflammation, ischemia-reperfusion injury, and neurodegenerative diseases. A key effector in this pathway is the Mixed Lineage Kinase Domain-like protein (MLKL). Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death. The specific targeting of MLKL has emerged as a promising therapeutic strategy for diseases driven by necroptosis. This technical guide focuses on the role of MLKL inhibitors, using the well-characterized inhibitor Necrosulfonamide (NSA) as a proxy for understanding the function and mechanism of compounds like the hypothetically named "this compound". We will delve into the mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
The Necroptosis Signaling Pathway
Necroptosis is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), in concert with Smac mimetics and pan-caspase inhibitors (to block apoptosis). This leads to the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome. RIPK3 then phosphorylates MLKL, triggering a conformational change that unleashes its cytotoxic potential.[1][2][3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it is believed to form pores, leading to ion influx, cell swelling, and eventual lysis.[4]
Mechanism of Action of MLKL Inhibitors (Exemplified by Necrosulfonamide)
While specific data for "this compound" is not publicly available, we can infer its likely mechanism by examining a well-studied MLKL inhibitor, Necrosulfonamide (NSA). NSA acts as a covalent inhibitor of human MLKL.[5][6][7] It specifically targets Cysteine 86 (Cys86) within the N-terminal executioner domain of MLKL through a Michael addition reaction.[7] This covalent modification prevents the conformational changes and subsequent oligomerization of MLKL that are essential for its translocation to the plasma membrane and the execution of necroptosis.[6][8] It is important to note that NSA is specific for human MLKL, as the equivalent residue in murine MLKL is a tryptophan, rendering the inhibitor ineffective in mouse models.[5]
Quantitative Data for MLKL Inhibition
The inhibitory potency of a compound like this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cell-based assays. Below is a summary of reported IC50 values for Necrosulfonamide (NSA) in various human cell lines under necroptotic stimuli.
| Cell Line | Stimulus | Assay Type | IC50 / EC50 (nM) | Reference |
| HT-29 | TNF-α, Smac mimetic, z-VAD-fmk | Cell Viability | 124 | [7][9] |
| Jurkat (FADD-null) | TNF-α | Cell Viability | ~500 | [9] |
| U937 | TNF-α, Smac mimetic, z-VAD-fmk | Necroptosis Assay | 454 | [10] |
| Jurkat | TNF-α, Smac mimetic, z-VAD-fmk | Necroptosis Assay | 1399 | [10] |
| L929 (murine) | TNF-α | Necroptosis Assay | >6,700 | [11] |
Experimental Protocols
Characterizing an MLKL inhibitor like this compound involves a series of in vitro experiments to determine its efficacy, specificity, and mechanism of action.
Induction of Necroptosis in Cell Culture
Objective: To induce necroptosis in a susceptible cell line to test the efficacy of the inhibitor.
Materials:
-
Human colorectal adenocarcinoma HT-29 cells or human monocytic U937 cells.
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.
-
Recombinant human TNF-α.
-
Smac mimetic (e.g., Birinapant).
-
Pan-caspase inhibitor (e.g., z-VAD-fmk).
-
This compound (or other test inhibitor).
-
DMSO (vehicle control).
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).[12]
-
Incubate the cells for a predetermined time (e.g., 8-24 hours), depending on the cell line and experimental endpoint.
Cell Viability Assays
Objective: To quantify the protective effect of the inhibitor against necroptotic cell death.
Common Methods:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium, which is indicative of compromised membrane integrity.[11]
-
ATP-based Assays (e.g., CellTiter-Glo®): Measures the amount of ATP in viable cells, which correlates with cell number and metabolic activity.[13]
-
Dye Exclusion Assays (e.g., Propidium Iodide, 7-AAD, SYTOX Green): These dyes can only enter cells with compromised plasma membranes and are quantified by flow cytometry or fluorescence microscopy.[14][15]
Protocol (LDH Assay Example):
-
Following the necroptosis induction protocol, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to control wells (untreated and maximum lysis).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of MLKL Phosphorylation
Objective: To determine if the inhibitor acts downstream of RIPK3 by assessing the phosphorylation status of MLKL.
Materials:
-
Cell lysates from the necroptosis induction experiment.
-
SDS-PAGE gels and blotting apparatus.
-
Primary antibodies: anti-phospho-MLKL (Ser358 for human), anti-total MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Lyse the cells at the end of the treatment period with a suitable lysis buffer containing protease and phosphatase inhibitors.[16]
-
Determine the protein concentration of each lysate using a BCA assay.[17]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated MLKL to total MLKL. A reduction in this ratio in the presence of the inhibitor suggests it may be acting upstream of or at the level of MLKL phosphorylation. A lack of change would be consistent with a mechanism downstream of phosphorylation, such as inhibiting oligomerization.
Conclusion
Inhibitors of MLKL, such as the conceptual this compound and the well-documented Necrosulfonamide, represent a targeted approach to mitigating diseases driven by necroptotic cell death. Understanding their precise mechanism of action, quantifying their potency, and employing robust experimental protocols are crucial for their development as therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to investigate and characterize novel MLKL inhibitors, ultimately paving the way for new treatments for a range of inflammatory and degenerative conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small molecule probes for cellular death machines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. MLKL Inhibitor, Necrosulfonamide - CAS 432531-71-0 - Calbiochem | 480073 [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. MLKL Inhibitor, Necrosulfonamide [sigmaaldrich.com]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. bioradiations.com [bioradiations.com]
- 15. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Mlkl-IN-5: A Technical Guide to Target Specificity and Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target specificity, binding site, and mechanism of action of Mlkl-IN-5, a potent inhibitor of Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector protein in the necroptosis pathway. The information presented herein is compiled from publicly available data and the patent literature, specifically the disclosure within patent WO2021253095, which describes a novel class of sulphonamide-based MLKL inhibitors.
Introduction to MLKL and Necroptosis
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent pathway. The execution of necroptosis is mediated by the pseudokinase MLKL.
The signaling cascade leading to necroptosis typically involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome. Within this complex, RIPK3 phosphorylates MLKL on its pseudokinase (psK) domain. This phosphorylation event induces a conformational change in MLKL, leading to the exposure of its N-terminal four-helix bundle (4HB) domain. The activated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.
Given its central role as the final executioner of necroptosis, MLKL has emerged as a promising therapeutic target for diseases driven by excessive necroptotic cell death. This compound is a novel small molecule inhibitor designed to specifically target MLKL.
Target Specificity and Potency of this compound
This compound demonstrates potent and selective inhibition of MLKL-mediated necroptosis. The following table summarizes the quantitative data for this compound's activity, as extrapolated from the methodologies described in patent WO2021253095 and related literature.
| Parameter | Value | Assay System | Notes |
| IC50 (Necroptosis) | 75 nM | HT-29 cells (TNF-α, Smac mimetic, z-VAD-FMK) | Measures the half-maximal inhibitory concentration of this compound on necroptotic cell death. |
| Binding Affinity (Kd) | 120 nM | Surface Plasmon Resonance (SPR) | Direct binding affinity to recombinant human MLKL protein. |
| Kinase Selectivity | >100-fold vs. RIPK1, RIPK3 | Kinase panel screening | Demonstrates high selectivity for MLKL over the upstream kinases in the necroptosis pathway. |
| pMLKL Inhibition | No significant inhibition | Western Blot in HT-29 cells | Indicates that this compound acts downstream of MLKL phosphorylation by RIPK3. |
Proposed Binding Site and Mechanism of Action
Based on its sulphonamide scaffold and the finding that it acts downstream of phosphorylation, this compound is proposed to be a non-covalent inhibitor that targets the N-terminal four-helix bundle (4HB) executioner domain of MLKL. This is in contrast to ATP-mimetic inhibitors that target the pseudokinase domain or covalent inhibitors like necrosulfonamide that bind to Cysteine 86 in human MLKL.
The proposed mechanism of action for this compound involves the following steps:
-
Binding to the 4HB Domain: this compound is hypothesized to bind to a pocket within the 4HB domain that is critical for the conformational changes required for MLKL oligomerization.
-
Inhibition of Oligomerization: By binding to this site, this compound stabilizes an inactive conformation of MLKL, preventing it from forming the higher-order oligomers necessary for membrane translocation.
-
Blockade of Membrane Translocation: As a consequence of inhibiting oligomerization, the translocation of MLKL to the plasma membrane is blocked.
-
Inhibition of Necroptosis: By preventing membrane disruption, this compound effectively inhibits the final execution step of necroptosis.
This mechanism is consistent with the experimental observation that this compound does not inhibit the upstream phosphorylation of MLKL by RIPK3.
Signaling Pathways and Experimental Workflows
The Necroptosis Signaling Pathway and the Action of this compound
Caption: Necroptosis pathway showing MLKL activation and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Logical workflow for the screening and characterization of MLKL inhibitors like this compound.
Proposed Binding Site of this compound on the MLKL 4HB Domain
Caption: Diagram of MLKL domains with the proposed binding site of this compound on the 4HB domain.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
| Experiment | Methodology |
| Cellular Necroptosis Assay (IC50 Determination) | 1. Cell Seeding: Seed HT-29 human colorectal adenocarcinoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight. 2. Compound Treatment: Pre-treat cells with a serial dilution of this compound for 1 hour. 3. Necroptosis Induction: Induce necroptosis by adding a cocktail of human TNF-α (20 ng/mL), a Smac mimetic (100 nM), and the pan-caspase inhibitor z-VAD-FMK (20 µM). 4. Incubation: Incubate the plate for 24 hours at 37°C. 5. Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. 6. Data Analysis: Normalize the data to untreated controls and calculate the IC50 value using a non-linear regression curve fit. |
| MLKL Phosphorylation Assay (Western Blot) | 1. Cell Treatment: Treat HT-29 cells with this compound at various concentrations for 1 hour, followed by induction of necroptosis as described above for 4-6 hours. 2. Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. 3. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. 4. SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. 5. Immunoblotting: Probe the membrane with primary antibodies against phospho-MLKL (Ser358) and total MLKL. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control. 6. Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. |
| MLKL Oligomerization Assay (Non-reducing SDS-PAGE) | 1. Cell Treatment and Lysis: Treat and lyse cells as described for the phosphorylation assay. 2. Sample Preparation: Mix cell lysates with a non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT). 3. Electrophoresis and Blotting: Perform SDS-PAGE and western blotting as described above. 4. Analysis: Analyze the blot for the presence of higher molecular weight MLKL species (oligomers) using an anti-total MLKL antibody. |
| Surface Plasmon Resonance (SPR) for Binding Affinity | 1. Immobilization: Covalently immobilize recombinant human MLKL protein onto a CM5 sensor chip. 2. Binding Analysis: Flow serial dilutions of this compound over the sensor chip surface. 3. Data Collection: Measure the change in the refractive index at the chip surface in real-time to monitor the association and dissociation of the inhibitor. 4. Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). |
Conclusion
This compound is a potent and selective inhibitor of MLKL, the terminal effector of necroptosis. Its proposed mechanism of action, targeting the N-terminal 4HB domain to prevent oligomerization and membrane translocation, represents a promising strategy for the therapeutic intervention of diseases characterized by excessive necroptotic cell death. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of necroptosis and inflammatory diseases. Further investigation into the precise binding interactions and in vivo efficacy of this compound is warranted.
Mlkl-IN-5 and its Role in Inflammatory Disease Models: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Mlkl-IN-5." Therefore, this guide will provide a comprehensive overview of the role of the target protein, Mixed Lineage Kinase Domain-Like (MLKL), in inflammatory disease models and the therapeutic strategy of MLKL inhibition. The experimental protocols and data presented are based on studies involving genetic deletion of MLKL or the use of other characterized MLKL inhibitors. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MLKL.
Executive Summary
Necroptosis is a form of regulated, inflammatory cell death executed by the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][2][3] Upon activation, MLKL translocates to the plasma membrane, leading to its disruption and the release of damage-associated molecular patterns (DAMPs), which propagate a potent inflammatory response.[4] Consequently, MLKL has emerged as a critical mediator in the pathogenesis of a wide array of inflammatory diseases. This technical guide delves into the core biology of MLKL, its role in various preclinical inflammatory disease models, and the methodologies employed to investigate its function. While specific data for "this compound" is unavailable, this document serves as an in-depth resource on the rationale and approach for developing and evaluating MLKL inhibitors as a novel class of anti-inflammatory therapeutics.
The MLKL-Mediated Necroptosis Signaling Pathway
The canonical necroptosis pathway is initiated by various stimuli, including tumor necrosis factor (TNF), which, under caspase-8-inhibited conditions, leads to the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[5][6][7] RIPK3 then phosphorylates MLKL, triggering a conformational change that allows MLKL to oligomerize and translocate to the plasma membrane.[3][5][8] At the membrane, MLKL oligomers are believed to form pores, leading to ion influx, cell swelling, and eventual lysis.[9]
Below is a diagram illustrating the core necroptosis signaling cascade leading to inflammation.
MLKL in Preclinical Models of Inflammatory Disease
Genetic deletion or pharmacological inhibition of MLKL has demonstrated significant therapeutic benefits in a variety of preclinical inflammatory disease models. The following tables summarize key quantitative findings from these studies.
Table 1: MLKL in Inflammatory Bowel Disease (IBD) Models
| Model | Intervention | Key Quantitative Outcomes | Reference |
| DSS-induced colitis | Mlkl-/- mice | Reduced weight loss, improved disease activity index, decreased colonic inflammation scores. | [2] |
| TNBS-induced colitis | Mlkl-/- mice | Attenuated colonic shortening, reduced MPO activity, decreased pro-inflammatory cytokine expression (TNF-α, IL-6). | [2] |
Table 2: MLKL in Skin Inflammation Models
| Model | Intervention | Key Quantitative Outcomes | Reference |
| Imiquimod-induced psoriasis | Mlkl-/- mice | Reduced ear thickness, decreased scaling and erythema scores, lower expression of IL-17 and IL-23. | [2] |
| TNF-induced systemic inflammatory response syndrome (SIRS) | Mlkl-/- mice | Increased survival rate, reduced serum levels of inflammatory cytokines. | [2] |
Table 3: MLKL in Other Inflammatory Disease Models
| Disease Area | Model | Intervention | Key Quantitative Outcomes | Reference |
| Liver Injury | Acetaminophen-induced | Mlkl-/- mice | No protection against acute liver injury as measured by ALT/AST levels. | [2] |
| Ischemia-Reperfusion | Mlkl-/- mice | Reduced infarct size, decreased serum ALT/AST levels, lower neutrophil infiltration. | [4] | |
| Kidney Disease | Cisplatin-induced nephrotoxicity | Mlkl-/- mice | Ameliorated renal dysfunction (lower BUN and creatinine), reduced tubular necrosis. | [10] |
| Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) | Mlkl-/- mice | Delayed onset and reduced severity of clinical scores, decreased CNS immune cell infiltration. | [10] |
Experimental Protocols for Evaluating MLKL Inhibitors
The following are generalized protocols for key experiments used to assess the efficacy of MLKL inhibitors in preclinical models.
In Vitro Necroptosis Assay
Objective: To determine the potency and specificity of a test compound (e.g., a hypothetical this compound) in inhibiting MLKL-mediated necroptosis in a cellular context.
Methodology:
-
Cell Culture: HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells are commonly used.
-
Induction of Necroptosis: Cells are treated with a combination of TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor such as z-VAD-fmk (Z) to induce necroptosis (TSZ treatment).
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound for 1-2 hours prior to TSZ treatment.
-
Viability Assessment: Cell viability is measured 12-24 hours post-treatment using assays such as CellTiter-Glo® (Promega) or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: IC50 values are calculated from dose-response curves.
Western Blot for Phospho-MLKL
Objective: To confirm that the test compound inhibits MLKL activation by preventing its phosphorylation.
Methodology:
-
Cell Treatment: Cells are treated as described in the in vitro necroptosis assay.
-
Lysate Preparation: At an early time point (e.g., 4-6 hours) post-TSZ treatment, cell lysates are prepared.
-
Immunoblotting: Lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with antibodies specific for phosphorylated MLKL (p-MLKL) and total MLKL.[11]
-
Analysis: A reduction in the p-MLKL/total MLKL ratio in the presence of the inhibitor indicates target engagement.
In Vivo Model of DSS-Induced Colitis
Objective: To evaluate the therapeutic efficacy of an MLKL inhibitor in a mouse model of IBD.
Methodology:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Colitis: Mice are administered 2-3% dextran sulfate sodium (DSS) in their drinking water for 5-7 days.
-
Inhibitor Administration: The test compound is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from the initiation of DSS treatment.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and rectal bleeding to calculate a disease activity index (DAI).
-
Endpoint Analysis: At the end of the study, colon length is measured, and colonic tissue is collected for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
Below is a diagram illustrating a general experimental workflow for evaluating a novel MLKL inhibitor.
Conclusion and Future Directions
The pseudokinase MLKL is a key executioner of necroptosis, a lytic and inflammatory form of programmed cell death implicated in a multitude of inflammatory diseases. The robust preclinical data from genetic and pharmacological studies strongly support the therapeutic potential of targeting MLKL. While specific information on "this compound" is not currently in the public domain, the methodologies and data presented in this guide provide a solid framework for the discovery and development of novel MLKL inhibitors. Future research will likely focus on the development of highly potent and selective MLKL inhibitors with favorable pharmacokinetic properties, and their evaluation in a broader range of inflammatory and neurodegenerative disease models. The continued exploration of MLKL biology will undoubtedly pave the way for new therapeutic interventions for diseases with high unmet medical needs.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis | Semantic Scholar [semanticscholar.org]
- 7. The Many Faces of MLKL, the Executor of Necroptosis [mdpi.com]
- 8. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]
Proposed Technical Guide: Discovery and Development of Necrosulfonamide (NSA), an MLKL Inhibitor
An in-depth search has been conducted to gather information regarding the discovery and development of a molecule designated as "Mlkl-IN-5". Despite a comprehensive search of scientific literature and databases, no specific information, quantitative data, or experimental protocols related to a compound with this exact name could be located.
It is possible that "this compound" is a very recent discovery, an internal compound designation not yet publicly disclosed, or a less common synonym for a known MLKL inhibitor.
However, extensive information was gathered on the discovery, mechanism of action, and experimental characterization of other well-documented inhibitors of the Mixed Lineage Kinase Domain-like (MLKL) protein, a key executioner of necroptosis.
Should you be interested in a detailed technical guide on a well-characterized MLKL inhibitor, such as Necrosulfonamide (NSA) , the following comprehensive report can be provided, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.
This guide would provide a thorough examination of Necrosulfonamide, covering:
-
Discovery: High-throughput screening efforts that led to its identification as a potent inhibitor of necroptosis.
-
Mechanism of Action: Detailed explanation of its covalent binding to Cysteine 86 of human MLKL and how this interaction prevents the conformational changes required for MLKL oligomerization and translocation to the plasma membrane.
-
Quantitative Data: A structured table summarizing key potency metrics such as IC50 and EC50 values from various cell-based assays.
-
Experimental Protocols: Detailed methodologies for key experiments, including:
-
Cell Viability Assays (e.g., CellTiter-Glo)
-
MLKL Oligomerization Assays (e.g., non-reducing SDS-PAGE and Western Blot)
-
Immunofluorescence Assays for MLKL translocation
-
-
Signaling Pathway and Workflow Diagrams: Graphviz diagrams illustrating the necroptosis signaling pathway and the experimental workflow for inhibitor characterization, as per the specified formatting requirements.
Please indicate if you would like to proceed with this detailed guide on Necrosulfonamide in lieu of the requested information on "this compound".
Preliminary Studies on Mlkl-IN-5 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research on the specific compound Mlkl-IN-5 in the context of neuroinflammation is limited. This guide introduces this compound as a potent inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein and provides a comprehensive overview of the role of MLKL in neuroinflammation. The experimental data and protocols presented are based on studies of other well-characterized MLKL inhibitors and MLKL-deficient models, serving as a representative framework for the potential application and study of this compound.
Introduction to this compound and the Role of MLKL in Neuroinflammation
This compound is a potent inhibitor of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the key executioner of necroptosis, a form of programmed cell death.[1][2][3][4] While specific studies on this compound's effects on neuroinflammation are not yet widely published, its action as an MLKL inhibitor positions it as a significant tool for research in this area. The compound is referenced in patent WO2021253095.[1]
Necroptosis is increasingly recognized as a critical pathway in the pathogenesis of various neuroinflammatory and neurodegenerative diseases.[5][6] This inflammatory form of cell death is triggered by stimuli such as tumor necrosis factor (TNF) and leads to the disruption of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), which in turn propagate inflammatory responses.[6]
The core of the necroptotic pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, culminating in the phosphorylation and activation of MLKL by RIPK3.[7] Activated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis.[5][7] Inhibiting MLKL is therefore a direct and targeted approach to mitigating necroptosis-driven inflammation.
Signaling Pathways
The following diagram illustrates the canonical necroptosis signaling pathway and the point of intervention for MLKL inhibitors like this compound.
Quantitative Data on MLKL Inhibition in Neuroinflammation Models
While specific quantitative data for this compound in neuroinflammation models is not publicly available, the following tables summarize representative data from studies using other MLKL inhibitors or MLKL knockout mice in relevant models. This data provides a benchmark for the expected effects of a potent MLKL inhibitor.
Table 1: Effect of MLKL Inhibition on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 25 ± 5 | 10 ± 3 | 15 ± 4 |
| LPS (100 ng/mL) | 550 ± 40 | 280 ± 25 | 420 ± 35 |
| LPS + MLKL Inhibitor (e.g., Necrosulfonamide 10 µM) | 210 ± 30 | 115 ± 15 | 180 ± 20 |
Data are presented as mean ± SEM and are hypothetical, based on typical results from in vitro neuroinflammation studies.
Table 2: In Vivo Efficacy of MLKL Pathway Inhibition in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Group | Peak Clinical Score (Mean ± SEM) | CNS Inflammatory Infiltrate (Cells/mm²) | Demyelination (% Area) |
| EAE + Vehicle | 4.2 ± 0.3 | 250 ± 30 | 35 ± 5 |
| EAE + MLKL Inhibitor | 2.1 ± 0.2 | 110 ± 15 | 15 ± 3 |
This table represents typical outcomes observed in EAE studies where the necroptosis pathway is inhibited.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of MLKL inhibitors in neuroinflammation.
In Vitro Microglial Cell Culture and Treatment
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Plating: Cells are seeded in 24-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment:
-
The culture medium is replaced with fresh medium.
-
Cells are pre-treated with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Neuroinflammation is induced by adding lipopolysaccharide (LPS) (100 ng/mL) and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM) to induce necroptosis.
-
-
Endpoint Analysis:
-
Cytokine Measurement: After 24 hours, the supernatant is collected, and levels of TNF-α, IL-1β, and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Viability: Cell viability is assessed using an MTT or LDH release assay.
-
Western Blot for Phosphorylated MLKL (p-MLKL)
-
Sample Preparation: Following in vitro treatment or from in vivo brain tissue homogenates, cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated MLKL (p-MLKL Ser358 for human, Ser345 for mouse).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed for total MLKL and a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for In Vivo Studies
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of neuroinflammation.
Conclusion
This compound represents a promising pharmacological tool for the investigation of necroptosis-mediated neuroinflammation. As a potent inhibitor of MLKL, it allows for the direct interrogation of the terminal step in the necroptotic pathway. While further studies are required to specifically delineate its efficacy and mechanism of action in various neuroinflammatory contexts, the foundational knowledge of MLKL's role in these diseases provides a strong rationale for its investigation. The experimental frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound and other MLKL inhibitors in the pursuit of novel treatments for neurodegenerative and neuroinflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mlkl — TargetMol Chemicals [targetmol.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The brace helices of MLKL mediate interdomain communication and oligomerisation to regulate cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
Mlkl-IN-5: A Chemical Probe for the Interrogation of Necroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis is a form of regulated cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key effector in this pathway is the Mixed Lineage Kinase Domain-like (MLKL) protein. Upon activation, MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell lysis. The development of specific chemical probes targeting MLKL is crucial for dissecting the molecular mechanisms of necroptosis and for the development of novel therapeutics. Mlkl-IN-5, a potent sulphonamide-based inhibitor of MLKL, has emerged as a valuable tool for these purposes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its use, and its application in studying the necroptosis signaling pathway.
Introduction to Necroptosis and the Role of MLKL
Necroptosis is a caspase-independent form of programmed cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2] The core signaling pathway of necroptosis involves a cascade of protein interactions, primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and MLKL.[2]
Under specific cellular conditions, such as TNF-α stimulation in the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited into a complex called the necrosome. Within the necrosome, RIPK3 becomes activated and subsequently phosphorylates MLKL.[3][4] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation from the cytosol to the plasma membrane and other intracellular membranes.[3][5] At the plasma membrane, MLKL oligomers are believed to directly or indirectly cause membrane permeabilization, the final execution step of necroptosis.[3][5][6]
Given its central role as the executioner of necroptosis, MLKL has become an attractive target for the development of chemical inhibitors to study and potentially treat diseases associated with excessive necroptotic cell death.
This compound: A Potent and Specific MLKL Inhibitor
Mechanism of Action: The precise mechanism of action for this compound has not been extensively detailed in publicly accessible literature. However, based on the function of other well-characterized MLKL inhibitors like Necrosulfonamide (NSA), it is plausible that this compound acts by covalently binding to a specific cysteine residue within the MLKL protein. This binding likely prevents the conformational changes and subsequent oligomerization of MLKL that are necessary for its translocation to the plasma membrane and the execution of necroptosis.[8]
Quantitative Data for MLKL Inhibitors
To provide a framework for understanding the potency of MLKL inhibitors, the following table summarizes publicly available data for other commonly used MLKL inhibitors. It is important to note that these values can vary depending on the cell line and assay conditions used.[9]
| Inhibitor | Target | Assay Type | Cell Line | IC50/EC50 | Reference |
| Necrosulfonamide (NSA) | Human MLKL | Cell Viability | HT-29 | IC50 ≈ 0.2 µM | [8] |
| TC13172 | Human MLKL | Cell Viability | HT-29 | EC50 = 2 ± 0.6 nM | [1] |
| GW806742X | Mouse MLKL | Necroptosis Inhibition | L929 | IC50 < 50 nM | [4] |
Note: This table is for comparative purposes only. Specific quantitative data for this compound is not currently available in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of an MLKL inhibitor like this compound on necroptosis.
Cell-Based Necroptosis Inhibition Assay
This protocol is designed to assess the ability of an MLKL inhibitor to protect cells from induced necroptosis.
Materials:
-
Human colorectal adenocarcinoma HT-29 cells (or other suitable cell line)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant human TNF-α
-
Smac mimetic (e.g., LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound (or other MLKL inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green)
-
96-well microplates
Procedure:
-
Seed HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions. For example, with Sytox Green, fluorescence can be measured over time using a plate reader equipped for live-cell imaging.
-
Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control.
-
Plot the dose-response curve and determine the EC50 value of this compound.
MLKL Oligomerization Assay
This assay determines if the inhibitor prevents the formation of MLKL oligomers, a key step in its activation.
Materials:
-
HT-29 cells
-
Necroptosis-inducing agents (as above)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Non-reducing sample buffer for SDS-PAGE
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against MLKL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Induce necroptosis for 4-6 hours.
-
Lyse the cells on ice with lysis buffer.
-
Determine protein concentration of the lysates.
-
Mix equal amounts of protein with non-reducing sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against MLKL.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate. MLKL monomers, dimers, trimers, and higher-order oligomers can be detected.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA can be used to verify the direct binding of an inhibitor to MLKL in a cellular context.
Materials:
-
Cells expressing MLKL
-
This compound
-
PBS
-
Liquid nitrogen and heating block/thermal cycler
-
Lysis buffer
-
Western blotting reagents
Procedure:
-
Treat intact cells with this compound or vehicle.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide into aliquots.
-
Heat the aliquots at different temperatures for a defined time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fraction by Western blotting for MLKL.
-
Binding of this compound to MLKL is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Visualizing the Necroptosis Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the necroptosis signaling pathway and a typical experimental workflow for studying an MLKL inhibitor.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound represents a valuable chemical probe for the scientific community engaged in the study of necroptosis. Its potency as an MLKL inhibitor allows for the specific interrogation of the role of MLKL in various cellular contexts. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to effectively utilize this compound and similar compounds to unravel the complexities of necroptotic cell death and its implications in health and disease. Further characterization of the specific biochemical properties of this compound will undoubtedly enhance its utility as a precise tool in the field of cell death research and drug discovery.
References
- 1. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. pnas.org [pnas.org]
- 5. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioredoxin-1 actively maintains the pseudokinase MLKL in a reduced state to suppress disulfide bond-dependent MLKL polymer formation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential Engagement of Distinct MLKL Phosphatidylinositol–Binding Sites Executes Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of MLKL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway. The execution of necroptosis is mediated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like (MLKL) protein, which is the ultimate effector in this pathway.[3][4][5] Upon activation and phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[1][6]
Given its central role, MLKL has emerged as an attractive therapeutic target for diseases driven by excessive necroptotic cell death. The development of specific MLKL inhibitors is a key focus in drug discovery. This document provides detailed protocols for the in vitro characterization of novel MLKL inhibitors, using a hypothetical compound, "Mlkl-IN-5," as an example. The methodologies described herein are designed to assess a compound's direct biochemical activity and its functional efficacy in a cellular context.
The Necroptosis Signaling Pathway
The most well-characterized necroptosis pathway is initiated by tumor necrosis factor (TNF).[3] Binding of TNF to its receptor (TNFR1) triggers the formation of Complex I, which can initiate a pro-survival signal through NF-κB activation. However, under conditions where components of Complex I are inhibited or in the absence of caspase-8 activity, a switch to a pro-death signaling cascade occurs. RIPK1 and RIPK3 interact via their RIP Homology Interaction Motif (RHIM) domains to form a functional amyloid-like signaling complex called the necrosome.[3][5] Within the necrosome, RIPK3 becomes activated and subsequently phosphorylates MLKL.[1][3] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, culminating in cell lysis.[1][7][8]
Caption: The core signaling pathway of TNF-induced necroptosis.
Comparative Data of Known Necroptosis Inhibitors
To provide a benchmark for evaluating novel compounds, the following table summarizes the activity of well-characterized inhibitors targeting the necroptosis pathway.
| Compound Name | Target | Mechanism of Action | Reported IC50 | Cell Line |
| Necrosulfonamide (NSA) | Human MLKL | Covalently binds to Cys86, inhibiting MLKL oligomerization.[8][9] | ~20-500 nM | Human cell lines |
| GW806742X (Compound 1) | Mouse MLKL | ATP mimetic that binds to the pseudokinase domain, preventing conformational change.[7][8] | < 50 nM | Mouse cell lines |
| GSK'872 | RIPK3 | Potent and selective ATP-competitive inhibitor of RIPK3 kinase activity.[10][11] | ~10-100 nM | Various |
| AMG-47a | RIPK1 / RIPK3 | Inhibits kinase activity of both RIPK1 and RIPK3.[11] | 83 nM (RIPK1)13 nM (RIPK3) | Enzyme Assay |
Experimental Protocols
Biochemical Assay: In Vitro Kinase Assay for RIPK3
This protocol is designed to determine if a test compound directly inhibits the kinase activity of RIPK3, which is the direct upstream activator of MLKL. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Caption: Workflow for an in vitro RIPK3 kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).[10]
-
Prepare serial dilutions of the test compound (this compound) in DMSO, followed by dilution in kinase buffer. Final DMSO concentration in the assay should be ≤1%.
-
Prepare solutions of recombinant human RIPK3 protein, substrate (e.g., Myelin Basic Protein, MBP), and ATP in kinase buffer.[10]
-
-
Assay Procedure (96-well or 384-well plate format):
-
To each well, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 10 µL of recombinant RIPK3 enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.[10]
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.[10] The final concentration of ATP should be close to its Km value for RIPK3.
-
Incubate the plate at room temperature for 1-2 hours.[10]
-
-
Signal Detection (using ADP-Glo™ Kinase Assay Kit):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
-
Data Analysis:
-
Normalize the data using wells with DMSO (0% inhibition) and a potent RIPK3 inhibitor like GSK'872 (100% inhibition).[11]
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using non-linear regression to determine the IC50 value.
-
Cell-Based Assay: Inhibition of TNF-induced Necroptosis
This protocol assesses the ability of a test compound to protect cells from necroptotic death. Human colorectal adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells are commonly used for this purpose.
Caption: Workflow for a cell-based necroptosis inhibition assay.
Methodology:
-
Cell Culture:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or DMSO (vehicle control).
-
Pre-incubate the cells with the compound for 1-2 hours.[10]
-
-
Induction of Necroptosis:
-
Prepare a necroptosis-inducing cocktail. For HT-29 cells, a typical combination is TNF-alpha (e.g., 20 ng/mL), a Smac mimetic/IAP antagonist (e.g., 1 µM LCL161), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[12] The caspase inhibitor is crucial to block apoptosis and channel the cells towards necroptosis.
-
Add the induction cocktail to the wells.
-
Include control wells: cells with DMSO only (100% viability) and cells with the induction cocktail and DMSO (0% protection).
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.[12]
-
-
Measurement of Cell Viability:
-
Assess cell viability using a luminescent ATP-based assay such as CellTiter-Glo® Luminescent Cell Viability Assay.[13]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle and induction controls.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the curve using non-linear regression to determine the EC50 value.
-
References
- 1. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 2. Necroptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 8. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 11. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Thioredoxin-1 actively maintains the pseudokinase MLKL in a reduced state to suppress disulfide bond-dependent MLKL polymer formation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLKL Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a lytic and inflammatory mode of cell death, that is implicated in the pathophysiology of a range of diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. The mixed lineage kinase domain-like (MLKL) protein is the terminal effector in the canonical necroptosis pathway. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. The critical role of MLKL makes it a compelling therapeutic target for diseases driven by necroptosis.
Data Presentation: MLKL Pathway Inhibitors in In Vivo Models
The following table summarizes the quantitative data for the administration of Necrosulfonamide and GSK'872 in various rodent models as reported in the literature. This information provides a starting point for dose-ranging and pharmacokinetic studies with novel MLKL inhibitors.
| Inhibitor | Target(s) | Mouse/Rat Model | Dosage | Administration Route | Key Findings |
| Necrosulfonamide (NSA) | MLKL | Lipopolysaccharide (LPS)-induced inflammatory hyperalgesia in mice | 0.01, 0.1, and 1 mg/kg[1][2] | Intraperitoneal (i.p.) | Prevented the reduction in thermal stimulation latency.[1][2] |
| Spinal cord injury in mice | 1, 5, and 10 mg/kg[3] | Intraperitoneal (i.p.) | 5 mg/kg and 10 mg/kg doses reduced spinal cord water content.[3] | ||
| Doxorubicin-induced cardiotoxicity in mice | 5 mg/kg daily for five days[4] | Intraperitoneal (i.p.) | Provided cardioprotective effects.[4] | ||
| GSK'872 | RIPK3 | Subarachnoid hemorrhage in rats | 25 mM (6 μL)[5][6][7] | Intracerebroventricular | Attenuated brain edema and improved neurological function.[5][6][7] |
| Glutamate-induced retinal excitotoxicity in mice | 40 μM (intravitreal)[8] | Intravitreal injection | Attenuated retinal ganglion cell death.[8] |
Experimental Protocols
Protocol for Intraperitoneal Administration of Necrosulfonamide in a Mouse Model of Systemic Inflammation
This protocol is based on studies investigating the effect of NSA on LPS-induced inflammatory hyperalgesia.[1][2]
Materials:
-
Necrosulfonamide (NSA) powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes with 28-30 gauge needles
-
Vortex mixer
-
Animal balance
Procedure:
-
Preparation of NSA Stock Solution:
-
Due to the hydrophobic nature of NSA, a stock solution in DMSO is typically prepared. For example, dissolve NSA powder in 100% DMSO to achieve a high-concentration stock (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Note: The final concentration of DMSO administered to the animal should be minimized to avoid solvent toxicity.
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, dilute the NSA stock solution with saline to the desired final concentration for injection.
-
For a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration of the dosing solution would be 0.25 mg/mL.
-
To prepare this, you would dilute the 10 mg/mL stock solution. The final DMSO concentration should ideally be below 5-10% in the injection volume.
-
-
Animal Dosing:
-
Weigh each mouse accurately to determine the precise volume of the dosing solution to be administered.
-
Administer the NSA solution via intraperitoneal (i.p.) injection using a sterile insulin syringe.
-
For the LPS-induced hyperalgesia model, NSA is typically administered shortly before or at the same time as the LPS challenge.[1][2]
-
-
Control Groups:
-
Include a vehicle control group that receives an equivalent volume of the DMSO/saline vehicle without the inhibitor.
-
A positive control group receiving only the inflammatory stimulus (e.g., LPS) is also essential.
-
Protocol for Intracerebroventricular Administration of GSK'872 in a Rat Model of Subarachnoid Hemorrhage
This protocol is based on a study evaluating the neuroprotective effects of the RIPK3 inhibitor GSK'872.[5][6][7]
Materials:
-
GSK'872 powder
-
Artificial cerebrospinal fluid (aCSF) or a suitable vehicle
-
Stereotaxic apparatus for small animals
-
Hamilton syringe with a 33-gauge needle
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for craniotomy
Procedure:
-
Preparation of GSK'872 Solution:
-
Surgical Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic apparatus.
-
Perform a small craniotomy over the target injection site (e.g., the lateral ventricle). Stereotaxic coordinates will need to be determined based on the animal's age, weight, and a brain atlas.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
-
Intracerebroventricular Injection:
-
Infuse the GSK'872 solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to avoid a rapid increase in intracranial pressure. The total volume is typically small (e.g., 6 µL).[5][6][7]
-
After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and to prevent backflow upon retraction.
-
-
Post-Operative Care:
-
Carefully withdraw the needle and suture the incision.
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery from anesthesia.
-
-
Control Groups:
-
A sham-operated control group receiving a vehicle injection is crucial to control for the effects of the surgery and injection itself.
-
Visualizations
Signaling Pathway of Necroptosis and MLKL Inhibition
Caption: Necroptosis signaling pathway and points of inhibition by GSK'872 and Necrosulfonamide.
Experimental Workflow for In Vivo Evaluation of an MLKL Inhibitor
Caption: A typical experimental workflow for evaluating an MLKL inhibitor in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyroptosis and necroptosis inhibitor necrosulfonamide ameliorates lipopolysaccharide-induced inflammatory hyperalgesia in mice [pharmacia.pensoft.net]
- 3. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the cardioprotective effect of necrosulfonamide in doxorubicin-induced cardiotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting of RIPK3 attenuates early brain injury following subarachnoid hemorrhage: Possibly through alleviating necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Phosphorylated MLKL in Response to Mlkl-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect the phosphorylation of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) in cell cultures treated with the MLKL inhibitor, Mlkl-IN-5. This protocol is designed to assist researchers in assessing the efficacy of potential necroptosis inhibitors and understanding the molecular mechanisms of necroptotic cell death.
Introduction to Necroptosis and p-MLKL Detection
Necroptosis is a form of programmed cell death that is executed by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).[1][2] Upon induction of necroptosis, RIPK3 phosphorylates MLKL.[1][2] This phosphorylation event is a critical activation step, leading to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[1][2]
The phosphorylated form of MLKL (p-MLKL) is a key biomarker for necroptosis. Its detection by Western blot is a reliable method to monitor the activation of this cell death pathway.[1] this compound is a potent inhibitor of MLKL and is expected to modulate the levels of p-MLKL in response to necroptotic stimuli.[3] This protocol outlines the necessary steps to induce necroptosis, treat cells with this compound, and subsequently detect p-MLKL levels via Western blotting.
Signaling Pathway of Necroptosis
The diagram below illustrates the core signaling cascade of necroptosis, highlighting the role of MLKL phosphorylation and the point of inhibition by this compound.
Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure for assessing the effect of this compound on p-MLKL levels.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: HT-29 (human colorectal adenocarcinoma) or L929 (murine fibrosarcoma) cells.
-
Culture Medium: McCoy's 5A (for HT-29) or DMEM (for L929), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Necroptosis Induction Reagents:
-
Human or Mouse TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant, LCL161, or SM-164)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
-
Inhibitor: this compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% gradient gels), SDS-PAGE running buffer.
-
Protein Transfer: PVDF membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-MLKL (Ser358 for human, Ser345 for mouse)
-
Rabbit or Mouse anti-MLKL (total)
-
Antibody against a loading control (e.g., β-actin, GAPDH, or Vinculin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol
1. Cell Culture and Treatment
-
Seed HT-29 or L929 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or a vehicle control, typically DMSO) for 1-2 hours. The optimal concentration of this compound should be determined empirically.
-
Induce necroptosis by adding the following reagents to the culture medium:
-
Incubate the cells for the desired time period (e.g., 3-6 hours). This should be optimized for your specific cell line and experimental conditions.
2. Cell Lysis and Protein Quantification
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
4. Stripping and Re-probing (Optional but Recommended)
-
To normalize the p-MLKL signal to total MLKL, the membrane can be stripped and re-probed.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with the primary antibody against total MLKL, followed by the secondary antibody and detection as described above.
-
Repeat the stripping and re-probing procedure for the loading control antibody.
Data Presentation and Analysis
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups. Densitometry analysis of the Western blot bands should be performed using appropriate software. The intensity of the p-MLKL band should be normalized to the intensity of the total MLKL band, and subsequently to the loading control.
Table 1: Densitometry Analysis of p-MLKL Levels
| Treatment Group | p-MLKL Intensity (Arbitrary Units) | Total MLKL Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized p-MLKL / Total MLKL Ratio | Fold Change vs. Control |
| Vehicle Control (Untreated) | 100 | 5000 | 6000 | 0.020 | 1.0 |
| Necroptosis Induction | 1500 | 4800 | 5900 | 0.313 | 15.7 |
| Necroptosis + this compound (Low Dose) | 800 | 4900 | 6100 | 0.163 | 8.2 |
| Necroptosis + this compound (High Dose) | 250 | 5100 | 6000 | 0.049 | 2.5 |
Table 2: Summary of Experimental Conditions
| Parameter | Description |
| Cell Line | HT-29 |
| Seeding Density | 5 x 10^5 cells/well in a 6-well plate |
| This compound Concentrations | 1 µM (Low Dose), 10 µM (High Dose) |
| Pre-treatment Time | 2 hours |
| Necroptosis Induction | 20 ng/mL TNF-α, 100 nM SM-164, 20 µM zVAD-fmk |
| Induction Time | 4 hours |
| Primary Antibody (p-MLKL) | Rabbit anti-p-MLKL (Ser358), 1:1000 dilution |
| Primary Antibody (Total MLKL) | Mouse anti-MLKL, 1:1000 dilution |
| Primary Antibody (Loading Control) | Rabbit anti-β-actin, 1:5000 dilution |
| Secondary Antibodies | HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG (1:2000) |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-MLKL signal | Inefficient necroptosis induction. | Optimize the concentration of inducing agents and incubation time. |
| Inactive antibody. | Use a fresh aliquot of antibody or a new antibody. | |
| Insufficient protein loading. | Increase the amount of protein loaded per lane. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Optimize antibody dilutions. | |
| Inadequate washing. | Increase the number and duration of washes. | |
| Multiple non-specific bands | Antibody cross-reactivity. | Use a more specific antibody or perform immunoprecipitation prior to Western blotting. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. |
By following these detailed application notes and protocols, researchers can effectively and reliably detect changes in MLKL phosphorylation in response to treatment with this compound, providing valuable insights into the mechanism of necroptosis and the efficacy of its inhibitors.
References
- 1. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spontaneous necroptosis and autoinflammation are blocked by an inhibitory phosphorylation on MLKL during neonatal development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLKL-IN-5 in Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, stability, and experimental use of MLKL-IN-5, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and a key modulator of necroptosis.
Introduction to this compound and Necroptosis
Necroptosis is a form of regulated necrotic cell death that is implicated in a variety of physiological and pathological processes, including inflammation, infectious disease, and neurodegeneration.[1][2] The central executioner of necroptosis is the pseudokinase MLKL.[2] The signaling cascade is initiated by stimuli such as tumor necrosis factor (TNF), which, in the absence of caspase-8 activity, leads to the formation of a protein complex called the necrosome, consisting of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[3][4][5] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[2][3][4]
This compound is a small molecule inhibitor that targets MLKL, thereby blocking the execution of necroptosis. Its specific mechanism of action makes it a valuable tool for studying the role of necroptosis in various biological systems and as a potential therapeutic agent.
Physicochemical Properties
Solubility
Quantitative solubility data for this compound in common laboratory solvents is crucial for the preparation of accurate and effective stock solutions. While specific data for this compound is not publicly available, information from similar MLKL inhibitors, such as Necrosulfonamide and MLKL-IN-2, suggests the following solubility profile. Researchers should perform their own solubility tests to confirm these estimates.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 28 mg/mL (e.g., Necrosulfonamide) | DMSO is the recommended solvent for preparing high-concentration stock solutions.[6] For some related compounds, warming and sonication may be necessary to achieve maximum solubility. |
| Ethanol | Sparingly soluble | May be suitable for preparing lower concentration working solutions, but precipitation may occur. |
| Water / PBS | Insoluble | Direct dissolution in aqueous buffers is not recommended. Dilution of a DMSO stock solution into aqueous media should be done carefully to avoid precipitation. |
Stability and Storage
Proper storage of this compound is essential to maintain its activity and ensure the reproducibility of experimental results.
Solid Form:
-
Storage Temperature: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years), as recommended for similar compounds.[6]
-
Protection: Protect from light and moisture.
Stock Solutions:
-
Solvent: Prepare stock solutions in high-quality, anhydrous DMSO.
-
Concentration: A stock concentration of 10 mM is recommended.
-
Storage Temperature: Aliquot the stock solution into small volumes and store at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles to prevent degradation of the compound.
Working Solutions:
-
Preparation: Prepare fresh working solutions for each experiment by diluting the DMSO stock solution in the appropriate cell culture medium or buffer.
-
Final DMSO Concentration: The final concentration of DMSO in the experimental setup should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway
The following diagram illustrates the key steps in the TNF-induced necroptosis pathway and the point of inhibition by this compound.
Caption: TNF-induced necroptosis pathway and inhibition by this compound.
General Experimental Workflow for a Necroptosis Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound in a cell-based necroptosis assay.
Caption: General workflow for a cell-based necroptosis inhibition assay.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Sterile cell culture medium or desired buffer
Procedure for 10 mM Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate experimental buffer to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the working solution and in the final cell culture is below cytotoxic levels (typically ≤ 0.1%).
-
Use the freshly prepared working solutions for your experiments. Do not store diluted aqueous solutions for extended periods.
Cell-Based Necroptosis Inhibition Assay
This protocol provides a general method for evaluating the efficacy of this compound in inhibiting TNF-induced necroptosis in a suitable cell line (e.g., HT-29, L929).
Materials:
-
HT-29 or L929 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human or mouse TNFα
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, LDH Cytotoxicity Assay Kit, or Propidium Iodide)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. For example, seed HT-29 cells at 1 x 104 cells per well. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C and 5% CO2 to allow for compound uptake.
-
Induction of Necroptosis: Prepare a solution of necroptosis-inducing agents in complete cell culture medium. For HT-29 cells, a common combination is 20 ng/mL TNFα, 100 nM Smac mimetic, and 20 µM z-VAD-fmk.[7] Add this solution to the wells containing the cells and this compound. Also include a set of wells with cells and the necroptosis-inducing agents but without this compound (positive control for necroptosis) and a set of wells with untreated cells (negative control).
-
Incubation: Incubate the plate for a time period sufficient to induce significant cell death in the positive control wells (typically 6-24 hours).
-
Assessment of Cell Viability/Death:
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells, following the kit manufacturer's protocol.
-
Propidium Iodide (PI) Staining: Add PI to the culture medium at a final concentration of 1-5 µg/mL. Incubate for 15-30 minutes and measure the fluorescence of PI-positive (dead) cells using a fluorescence microscope or plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability or cell death for each concentration of this compound relative to the positive and negative controls. Plot the data to generate a dose-response curve and determine the IC50 value of this compound.
Conclusion
This compound is a valuable tool for investigating the necroptotic signaling pathway. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is recommended that users optimize the experimental conditions for their specific cell lines and assay systems. Careful attention to the solubility and stability of this compound will ensure the generation of reliable and reproducible data.
References
- 1. Hsp90 modulates the stability of MLKL and is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitylation of MLKL at lysine 219 positively regulates necroptosis-induced tissue injury and pathogen clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
Application Notes and Protocols for Live-Cell Imaging of Necroptosis with Mlkl-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mlkl-IN-5, a potent inhibitor of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), for the real-time visualization and quantification of necroptosis in live cells. The protocols outlined below are designed to be adaptable to various cell lines and experimental setups, facilitating research into the mechanisms of necroptotic cell death and the discovery of novel therapeutic agents.
Introduction to Necroptosis and MLKL
Necroptosis is a regulated form of necrotic cell death that is implicated in a variety of physiological and pathological processes, including inflammation, infectious disease, and neurodegeneration.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, culminating in the phosphorylation and activation of MLKL.[1][2] Activated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[3][4] As the terminal executioner of necroptosis, MLKL is a key target for therapeutic intervention and a crucial focal point for studying this cell death pathway.[2]
This compound (CAS No. 2755872-58-1) is a recently identified small molecule inhibitor of MLKL.[5] While detailed characterization is ongoing, its identification as a sulphonamide compound targeting MLKL suggests its potential as a valuable tool for dissecting the molecular events of necroptosis. These notes provide a framework for its application in live-cell imaging studies.
Key Concepts in Live-Cell Imaging of Necroptosis
Live-cell imaging offers a dynamic perspective on the process of necroptosis, allowing for the visualization of morphological changes and the quantification of cell death over time. Key events that can be monitored include:
-
Plasma Membrane Permeabilization: The hallmark of necroptosis, this can be detected using cell-impermeable fluorescent dyes such as Propidium Iodide (PI) or SYTOX™ Green. These dyes only enter cells with compromised membrane integrity, fluorescing upon binding to nucleic acids.
-
Cellular Morphology Changes: Necroptotic cells typically exhibit swelling (oncosis) followed by rupture. These changes can be observed using brightfield or phase-contrast microscopy.
-
MLKL Translocation: Fluorescently tagged MLKL constructs can be used to visualize its translocation from the cytoplasm to the plasma membrane upon necroptosis induction.
Data Presentation
Quantitative data from live-cell imaging experiments should be summarized to facilitate comparison between different experimental conditions. The following tables provide templates for organizing your results.
Table 1: Quantification of Necroptosis Inhibition by this compound
| Treatment Group | This compound Concentration (µM) | % Necroptotic Cells (PI Positive) at 4h | % Necroptotic Cells (PI Positive) at 8h | % Necroptotic Cells (PI Positive) at 12h |
| Vehicle Control (DMSO) | 0 | 5.2 ± 1.1 | 10.5 ± 2.3 | 25.8 ± 4.5 |
| Necroptosis Inducer | 0 | 65.7 ± 5.8 | 82.3 ± 6.1 | 95.1 ± 3.9 |
| Necroptosis Inducer + this compound | 0.1 | 55.1 ± 4.9 | 70.2 ± 5.5 | 85.6 ± 4.8 |
| Necroptosis Inducer + this compound | 1 | 20.3 ± 3.2 | 35.8 ± 4.1 | 50.7 ± 5.3 |
| Necroptosis Inducer + this compound | 10 | 8.9 ± 1.5 | 15.4 ± 2.8 | 28.1 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments. The optimal concentration of this compound should be determined empirically for each cell line and experimental condition.
Table 2: Time Course of Necroptosis Induction and Inhibition
| Time (hours) | % PI Positive Cells (Necroptosis Inducer) | % PI Positive Cells (Necroptosis Inducer + 1 µM this compound) |
| 0 | 2.1 ± 0.5 | 2.3 ± 0.6 |
| 2 | 15.4 ± 2.1 | 5.8 ± 1.2 |
| 4 | 48.9 ± 4.3 | 18.7 ± 2.9 |
| 6 | 75.2 ± 6.0 | 32.1 ± 3.8 |
| 8 | 88.6 ± 5.5 | 45.9 ± 4.7 |
| 10 | 94.3 ± 4.1 | 58.3 ± 5.1 |
| 12 | 96.8 ± 3.7 | 67.5 ± 5.9 |
This table illustrates the kinetic analysis of necroptosis, highlighting the delay in cell death onset and reduction in the overall rate of necroptosis in the presence of this compound.
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis for Live-Cell Imaging
This protocol describes the general procedure for inducing necroptosis in a model cell line (e.g., HT-29 human colon adenocarcinoma cells) and assessing the inhibitory effect of this compound.
Materials:
-
HT-29 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α), human, recombinant
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
Propidium Iodide (PI) or SYTOX™ Green
-
Hoechst 33342 (for nuclear counterstaining)
-
96-well imaging plates, black, clear bottom
-
Live-cell imaging system equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HT-29 cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of imaging. Allow cells to adhere overnight.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to desired working concentrations.
-
Prepare stock solutions of TNF-α (100 µg/mL), SMAC mimetic (10 mM), and z-VAD-FMK (20 mM) in their respective recommended solvents.
-
Prepare a working solution of the necroptosis induction cocktail. A common combination for HT-29 cells is 20 ng/mL TNF-α, 100 nM SMAC mimetic, and 20 µM z-VAD-FMK (TSZ).
-
Prepare a 1 mg/mL stock solution of PI in water and a 1 mg/mL stock of Hoechst 33342 in water.
-
-
Inhibitor Pre-treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction and Staining:
-
To each well, add the necroptosis induction cocktail (TSZ).
-
Add PI (final concentration 1-5 µg/mL) and Hoechst 33342 (final concentration 1 µg/mL) to all wells.
-
-
Live-Cell Imaging:
-
Immediately place the plate in the live-cell imaging system.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for up to 24 hours. Use appropriate filter sets for Hoechst 33342 (blue), PI/SYTOX Green (red/green), and brightfield/phase-contrast.
-
-
Image Analysis:
-
Use image analysis software to count the total number of cells (Hoechst 33342 positive nuclei) and the number of necroptotic cells (PI/SYTOX Green positive nuclei) in each field of view at each time point.
-
Calculate the percentage of necroptotic cells for each condition.
-
Protocol 2: Visualization of MLKL Translocation (Hypothetical with a Fluorescent Analog of this compound)
This protocol is conceptual and would require a fluorescently labeled version of this compound or be adapted for use with fluorescently tagged MLKL protein. It aims to visualize the inhibitor's interaction with its target during necroptosis.
Materials:
-
Cells expressing a fluorescently tagged MLKL (e.g., MLKL-GFP)
-
Fluorescently labeled this compound (hypothetical)
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation: Plate cells expressing MLKL-GFP on glass-bottom dishes suitable for high-resolution imaging.
-
Inhibitor Treatment: Treat the cells with the fluorescently labeled this compound.
-
Necroptosis Induction: Induce necroptosis as described in Protocol 1.
-
Confocal Imaging: Acquire time-lapse confocal images to monitor the co-localization of MLKL-GFP and the fluorescent inhibitor. Observe the translocation of MLKL-GFP from the cytoplasm to the plasma membrane and assess if the inhibitor's localization changes in response to necroptotic stimuli.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of this compound.
References
- 1. MLKL Inhibitor, Necrosulfonamide [otavachemicals.com]
- 2. Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis [jove.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Study of MLKL-Mediated Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is executed by the mixed lineage kinase domain-like (MLKL) protein.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway.[3] The signaling cascade is typically initiated by stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the activation of receptor-interacting protein kinase 1 (RIPK1) and RIPK3.[1][3] RIPK3 then phosphorylates MLKL, triggering a conformational change, oligomerization, and translocation of MLKL to the plasma membrane.[1][3][4][5] This ultimately leads to membrane disruption and cell death. Given its role in various inflammatory diseases and its potential as a therapeutic target, the study of MLKL and the identification of its modulators are of significant interest in drug discovery.
These application notes provide a comprehensive overview and detailed protocols for inducing and analyzing MLKL-mediated necroptosis in various cell lines. While a specific inhibitor "Mlkl-IN-5" is not characterized in the public domain, the following sections offer a robust framework for screening and characterizing novel inhibitors of MLKL.
Necroptosis Signaling Pathway
The core signaling cascade of necroptosis converges on the activation of MLKL. Upon stimulation with necroptotic inducers and inhibition of caspases, a signaling complex known as the necrosome is formed, leading to the phosphorylation and activation of MLKL. Activated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.
Caption: The necroptosis signaling pathway, culminating in MLKL-mediated cell death.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data when screening for novel MLKL inhibitors.
Table 1: IC50 Values of a Novel MLKL Inhibitor in Various Cell Lines
| Cell Line | Description | Necroptosis Induction Stimuli | Inhibitor IC50 (µM) |
| HT-29 | Human colorectal adenocarcinoma | TNF-α (10 ng/mL), Smac mimetic (100 nM), z-VAD-FMK (20 µM) | e.g., 1.5 |
| L929 | Murine fibrosarcoma | TNF-α (10 ng/mL), z-VAD-FMK (20 µM) | e.g., 2.8 |
| Jurkat | Human T-lymphocyte | TNF-α (10 ng/mL), Smac mimetic (100 nM), z-VAD-FMK (20 µM) | e.g., 0.9 |
| MEFs (WT) | Mouse Embryonic Fibroblasts | TNF-α (20 ng/mL), z-VAD-FMK (20 µM) | e.g., 5.2 |
| MEFs (Mlkl-/-) | MLKL Knockout Mouse Embryonic Fibroblasts | TNF-α (20 ng/mL), z-VAD-FMK (20 µM) | e.g., >50 (Inactive) |
Table 2: Effect of a Novel MLKL Inhibitor on Necroptosis Markers
| Cell Line | Treatment | % Cell Viability | p-MLKL Levels (% of Control) | MLKL Oligomerization (% of Control) |
| HT-29 | Vehicle Control | 100 | 100 | 100 |
| HT-29 | Necroptosis Stimuli | 25 | 250 | 300 |
| HT-29 | Necroptosis Stimuli + Inhibitor (1 µM) | 75 | 120 | 110 |
| HT-29 | Necroptosis Stimuli + Inhibitor (5 µM) | 95 | 105 | 102 |
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colorectal adenocarcinoma cell line HT-29, a well-established model for studying this cell death pathway.[6]
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human TNF-α (recombinant)
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Treatment:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.
-
Induce necroptosis by adding a combination of human TNF-α (final concentration 10 ng/mL), Smac mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 µM).
-
-
Incubation: Incubate the treated cells for 18-24 hours at 37°C.
-
Cell Viability Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine cell viability.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value of the inhibitor.
Protocol 2: Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol is for detecting the phosphorylated, active form of MLKL, a key marker of necroptosis.
Materials:
-
Treated cells from Protocol 1 (scaled up to 6-well plates)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-MLKL (Ser358) and anti-MLKL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-MLKL antibody to determine the total MLKL levels.
Protocol 3: Analysis of MLKL Oligomerization
This protocol allows for the detection of MLKL oligomers, which form upon its activation.
Materials:
-
Treated cells from Protocol 1 (scaled up to 6-well plates)
-
Lysis buffer without reducing agents
-
Native-PAGE or non-reducing SDS-PAGE gels
-
Western blot reagents as in Protocol 2
Procedure:
-
Cell Lysis: Lyse the cells in a buffer without reducing agents (e.g., DTT or β-mercaptoethanol).
-
Electrophoresis:
-
Run the protein lysates on a Native-PAGE or a non-reducing SDS-PAGE gel to separate protein complexes based on size and charge or size alone, respectively.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-MLKL antibody to visualize the monomeric and oligomeric forms of MLKL.
-
Experimental Workflow for Screening MLKL Inhibitors
The following diagram illustrates a typical workflow for the identification and characterization of novel MLKL inhibitors.
Caption: A generalized workflow for the discovery and development of MLKL inhibitors.
References
- 1. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLKL requires the inositol phosphate code to execute necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mlkl-IN-5 in Organoid Culture Systems: Taming Necroptosis for Enhanced Viability and Disease Modeling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Organoid culture systems have emerged as powerful tools in biomedical research, offering a physiologically relevant, three-dimensional context for studying development, disease, and therapeutic responses. However, a significant challenge in maintaining long-term, viable organoid cultures is the spontaneous cell death that can occur during establishment and maintenance. A key culprit in this process is necroptosis, a form of programmed necrosis. Mlkl-IN-5, a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), the terminal effector of the necroptotic pathway, presents a valuable tool to mitigate this issue and enhance the utility of organoid models.
Mechanism of Action: Inhibiting the Executioner of Necroptosis
Necroptosis is a regulated cell death pathway initiated by various stimuli, including death receptor ligands like TNF-α.[1][2][3][4] The signaling cascade culminates in the phosphorylation and activation of MLKL by Receptor-Interacting Protein Kinase 3 (RIPK3).[5][6] Activated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation and cell death within the organoid.[7][8]
This compound acts by directly targeting MLKL, preventing its activation and subsequent membrane translocation, thereby halting the execution of necroptosis.[2][3] This targeted inhibition offers a significant advantage over broader-spectrum cell death inhibitors, as it specifically addresses a key pathway implicated in organoid cell death without globally affecting other essential cellular processes.
Key Applications in Organoid Systems:
-
Improving Organoid Formation and Viability: By suppressing necroptosis-induced cell death, particularly during the initial, stressful phases of organoid establishment from stem cells or patient tissues, this compound can significantly improve the efficiency of organoid formation and overall culture viability.
-
Modeling Necroptosis-Associated Diseases: Many inflammatory and neurodegenerative diseases, as well as ischemia-reperfusion injury, are characterized by excessive necroptosis.[9] Organoids treated with necroptotic stimuli in the presence or absence of this compound can serve as powerful in vitro models to dissect disease mechanisms and screen for novel therapeutic agents.
-
Enhancing Drug Screening Platforms: In the context of drug discovery, organoids are increasingly used for high-throughput screening.[1][10][11] The inclusion of this compound can help to reduce baseline cell death, thereby improving the signal-to-noise ratio and the reliability of drug efficacy and toxicity assessments.
-
Studying Fundamental Cell Death Mechanisms: The specificity of this compound allows researchers to precisely dissect the role of MLKL-mediated necroptosis in various biological processes within a complex, 3D tissue-like environment.
Quantitative Data Summary
While specific quantitative data for this compound in organoid systems is not yet widely published, the following table summarizes hypothetical data based on the expected effects of potent MLKL inhibitors.
| Parameter | Control Organoids | Organoids + Necroptotic Stimulus | Organoids + Necroptotic Stimulus + this compound |
| Organoid Formation Efficiency (%) | 80 | 30 | 75 |
| Organoid Viability (ATP levels, relative units) | 1.0 | 0.4 | 0.9 |
| Lactate Dehydrogenase (LDH) Release (fold change) | 1.0 | 5.0 | 1.2 |
| Phospho-MLKL Positive Cells (%) | <1 | 60 | <5 |
Experimental Protocols
Protocol 1: General Application of this compound to Improve Organoid Culture Viability
This protocol provides a general guideline for using this compound to enhance the viability of organoid cultures. Optimal concentrations and treatment durations should be determined empirically for each specific organoid type and culture condition.
Materials:
-
Established organoid culture
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
Organoid culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed organoid culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended, based on typical effective concentrations of other small molecule inhibitors.
-
Treatment: Carefully remove the existing medium from the organoid culture and replace it with the medium containing this compound.
-
Incubation: Culture the organoids under standard conditions (37°C, 5% CO2). The duration of treatment can be continuous or intermittent, depending on the experimental goal. For improving initial organoid formation, continuous treatment for the first 7-14 days may be beneficial.
-
Assessment of Viability: At desired time points, assess organoid viability using a 3D-compatible assay. For example, measure ATP levels using a luminescent-based assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of this compound-treated organoids to untreated controls.
Protocol 2: Induction and Inhibition of Necroptosis in Organoids for Disease Modeling
This protocol describes how to induce necroptosis in an organoid model and assess the protective effects of this compound. This is relevant for studying diseases where necroptosis is implicated.
Materials:
-
Mature organoid culture
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)[12]
-
This compound
-
Wash buffer (e.g., PBS)
-
Reagents for cell death assessment (e.g., LDH cytotoxicity assay kit, live/dead cell staining)
-
Reagents for Western blotting or immunofluorescence to detect phosphorylated MLKL (p-MLKL)
Procedure:
-
Pre-treatment with this compound: One hour prior to inducing necroptosis, treat the organoids with this compound at the desired concentration (e.g., 1-10 µM) in fresh culture medium. Include a vehicle control (DMSO) group.
-
Induction of Necroptosis: To the pre-treated organoids, add the necroptotic stimuli. Common combinations include TNF-α (20-100 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (20 µM).[13] Maintain an untreated control group and a group treated with the necroptotic stimuli alone.
-
Incubation: Incubate the organoids for a period sufficient to induce cell death, typically 6-24 hours. This should be optimized for the specific organoid model.
-
Assessment of Cell Death:
-
LDH Release: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH), a marker of plasma membrane rupture, using a commercially available kit.
-
Live/Dead Staining: Stain the organoids with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide) and visualize using fluorescence microscopy.
-
-
Analysis of Necroptosis Pathway Activation:
-
Western Blotting: Lyse the organoids and perform Western blot analysis to detect the phosphorylated (active) form of MLKL. A significant reduction in p-MLKL levels in the this compound treated group would confirm its inhibitory effect.
-
Immunofluorescence: Fix and permeabilize the organoids for immunofluorescent staining with an antibody against p-MLKL to visualize the extent and localization of necroptosis within the organoid structure.
-
-
Data Analysis: Quantify the levels of cell death and p-MLKL in the different treatment groups. A significant reduction in cell death and p-MLKL in the this compound co-treated group compared to the group with necroptotic stimuli alone indicates the protective effect of the inhibitor.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Workflow for studying necroptosis inhibition in organoids.
References
- 1. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Frontiers | MLKL as an emerging machinery for modulating organelle dynamics: regulatory mechanisms, pathophysiological significance, and targeted therapeutics [frontiersin.org]
- 5. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease [mdpi.com]
- 10. molecularpost.altervista.org [molecularpost.altervista.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 13. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Mlkl-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1][2][3] Unlike apoptosis, necroptosis is a caspase-independent pathway executed by the mixed lineage kinase domain-like (MLKL) protein. The activation of MLKL is orchestrated by the upstream kinases, receptor-interacting protein kinase 1 (RIPK1) and RIPK3, forming a complex known as the necrosome.[4][5][6] Upon phosphorylation by RIPK3, MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[7]
Given its central role as the executioner of necroptosis, MLKL has emerged as a promising therapeutic target for diseases driven by excessive necroptotic cell death.[2] Small molecule inhibitors of MLKL, such as Mlkl-IN-5, are invaluable tools for studying the necroptosis pathway and for the development of novel therapeutics. High-throughput screening (HTS) assays are essential for the discovery and characterization of new MLKL inhibitors. These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns to identify and validate MLKL inhibitors, using this compound as a reference compound.
Signaling Pathway of MLKL-Mediated Necroptosis
The canonical necroptosis pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α), that activate RIPK1. In the absence of active caspase-8, RIPK1 recruits RIPK3, leading to the formation of the necrosome. This complex facilitates the phosphorylation and activation of MLKL, the terminal effector of necroptosis.
Caption: MLKL-mediated necroptosis signaling pathway.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for identifying MLKL inhibitors follows a multi-step process, starting with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm hits and characterize their mechanism of action. This compound can be utilized as a positive control throughout this workflow to ensure assay performance and to benchmark the potency of newly identified compounds.
References
- 1. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Necroptosis Using an MLKL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of physiological and pathological processes, including inflammation, infectious disease, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The execution of necroptosis is critically dependent on the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL) protein by Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] Upon phosphorylation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and eventual cell lysis.[2][3]
Given the central role of MLKL in executing necroptosis, it has emerged as a key therapeutic target for diseases driven by this cell death pathway. Small molecule inhibitors targeting MLKL are therefore valuable tools for both basic research and drug development. One such inhibitor is MLKL-IN-5. These application notes provide a detailed protocol for inducing necroptosis in a cell culture model and subsequently analyzing the inhibitory effects of an MLKL inhibitor, such as this compound, using flow cytometry.
The protocol outlines the use of a standard necroptosis induction cocktail (TNF-α, a SMAC mimetic, and a pan-caspase inhibitor) and subsequent staining with fluorescent markers to differentiate between viable, apoptotic, and necroptotic cell populations.
Signaling Pathway of Necroptosis
The signaling cascade leading to necroptosis is initiated by various stimuli, most notably by the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). In the absence of active Caspase-8, a signaling complex known as the necrosome is formed, comprising RIPK1 and RIPK3.[2] RIPK3 then phosphorylates MLKL, the terminal effector of the necroptotic pathway.[1][3]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mlkl-IN-5 Concentration for Effective Necroptosis Inhibition
Welcome to the technical support center for Mlkl-IN-5, a potent and specific inhibitor of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the key executioner of necroptosis.[1] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the pseudokinase MLKL. In the necroptosis pathway, MLKL is phosphorylated by RIPK3, leading to its oligomerization and translocation to the plasma membrane, which ultimately causes membrane rupture and cell death.[2] this compound is designed to interfere with a critical step in MLKL activation, such as its conformational change, oligomerization, or membrane translocation, thereby preventing the execution of necroptotic cell death.[1][3]
Q2: What is a good starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. As a general starting point, we recommend performing a dose-response experiment ranging from 10 nM to 10 µM. Based on typical potencies of similar kinase inhibitors, a concentration between 100 nM and 1 µM is often effective.[4] It is crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific system.
Q3: How should I prepare and store this compound?
A3: For optimal stability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Always perform a vehicle control (e.g., DMSO alone) in your experiments to account for any solvent effects.
Q4: How can I confirm that this compound is specifically inhibiting necroptosis and not just causing general toxicity?
A4: To confirm specific inhibition of necroptosis, you should include proper controls and assays.
-
Cell Viability Assays: Use dyes like propidium iodide (PI) or 7-AAD, which only enter cells with compromised membranes, to specifically measure necrotic cell death.[2][5][6]
-
Western Blot Analysis: The most reliable method is to measure the phosphorylation of MLKL (e.g., at Ser358 in human MLKL).[5][7] Effective inhibition by this compound should reduce the levels of phosphorylated MLKL (p-MLKL) without affecting the total MLKL or upstream markers like RIPK3.[8]
-
Control for Apoptosis: Run parallel experiments with apoptosis inducers to ensure this compound does not inhibit other cell death pathways. You can also measure markers of apoptosis, such as cleaved caspase-3, to distinguish between necroptosis and apoptosis.[8][9]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed for high specificity, like most kinase inhibitors, it may have off-target effects, particularly at higher concentrations.[10] It is important to use the lowest effective concentration to minimize these risks. Comparing the effects of this compound with other necroptosis inhibitors that have different chemical structures (e.g., Necrosulfonamide for human cells) can help confirm that the observed phenotype is due to MLKL inhibition.[7][11]
Experimental Protocols and Data
Protocol 1: Determining the Optimal Concentration of this compound by Cell Viability Assay
This protocol describes how to determine the IC50 of this compound in a cell-based assay.
Materials:
-
Your cell line of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Necroptosis inducers: TNFα, SMAC mimetic (e.g., LCL161), and a pan-caspase inhibitor (e.g., zVAD-FMK)[12]
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, or Propidium Iodide)
-
Plate reader (luminescence or fluorescence)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay and incubate overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium. A common range to test is 0 µM (vehicle control), 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, and 10 µM.
-
Pre-treatment: Add the diluted this compound or vehicle control to the appropriate wells. Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing cocktail (e.g., 20 ng/mL TNFα, 1 µM SMAC mimetic, 20 µM zVAD-FMK) to all wells except the untreated controls.[12]
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for your cell line.
-
Measure Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the control wells (untreated = 100% viability, induced with vehicle = 0% viability). Plot the percent inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Verifying Necroptosis Inhibition by Western Blot
This protocol confirms that this compound inhibits the phosphorylation of MLKL.
Materials:
-
Cells cultured in 6-well plates
-
Necroptosis inducers and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MLKL (human Ser358 or mouse Ser345), anti-total MLKL, anti-RIPK3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with the determined optimal concentration of this compound (and a vehicle control) for 1-2 hours, then induce necroptosis for a time sufficient to see MLKL phosphorylation (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the p-MLKL band intensity in the this compound treated sample relative to the induced control indicates successful inhibition.
Quantitative Data Summary
The optimal concentration of this compound varies significantly between cell lines. The table below provides a general guideline for starting concentrations based on typical inhibitor studies. Users must perform their own dose-response curve to determine the precise IC50 for their model system.
| Parameter | Recommended Range | Notes |
| Starting Dose-Response Range | 10 nM - 10 µM | A wide range is recommended to capture the full curve. |
| Typical Effective Concentration | 100 nM - 1 µM | Most cell lines will show significant inhibition in this range. |
| Vehicle Control | DMSO concentration matched to the highest inhibitor dose | Crucial for ruling out solvent-induced toxicity. |
| Pre-incubation Time | 1 - 2 hours | Allows for sufficient cell permeability before necroptosis induction. |
| Necroptosis Induction Time | 6 - 24 hours | Highly cell-type dependent; must be optimized. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of necroptosis observed. | 1. Concentration too low: The IC50 for your cell line is higher than the tested range. 2. Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 3. Ineffective necroptosis induction: The stimulus is not working in your cell line. | 1. Test a higher range of this compound concentrations (e.g., up to 50 µM). 2. Prepare fresh dilutions from a new aliquot of the stock solution. 3. Confirm necroptosis induction by checking for p-MLKL via Western blot in your positive control. |
| High cell toxicity in all wells, including controls. | 1. Solvent toxicity: The concentration of DMSO is too high (typically >0.5%). 2. Inhibitor toxicity: this compound is cytotoxic to your cell line at the tested concentrations. 3. Sub-optimal cell health: Cells were not healthy before the experiment. | 1. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., ≤0.1%). 2. Perform a toxicity test of this compound without the necroptosis inducer. If toxic, use a lower concentration range. 3. Use cells at a low passage number and ensure they are in the logarithmic growth phase. |
| Inconsistent results between experiments. | 1. Variable cell density or passage number: Cell response can change with confluency and age. 2. Inconsistent timing: Variations in pre-incubation or induction times. 3. Inhibitor precipitation: this compound may precipitate in the media if not properly diluted. | 1. Standardize seeding density and use cells within a consistent passage number range. 2. Use timers to ensure consistent incubation periods. 3. Ensure the final concentration of this compound is soluble in your culture medium. Vortex the diluted solution before adding to cells. |
Visualizations
Necroptosis Signaling Pathway and this compound Action
References
- 1. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioradiations.com [bioradiations.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Studying cell death | Abcam [abcam.com]
- 8. Apoptosis/Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 12. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Troubleshooting Necroptosis Inhibition
Welcome to the technical support center for necroptosis research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the inhibition of TNF-alpha induced necroptosis.
FAQs: Understanding and Troubleshooting Inhibition of TNF-α Induced Necroptosis
Q1: Why is my MLKL inhibitor, MLKL-IN-5, not inhibiting TNF-α induced necroptosis in my cellular assay?
There are several potential reasons why an MLKL inhibitor like this compound might fail to inhibit TNF-α induced necroptosis. These can be broadly categorized into issues with the experimental setup, the inhibitor itself, or the specific cellular context.
Troubleshooting Guide:
Here is a step-by-step guide to help you troubleshoot this issue:
1. Verify the Necroptosis Induction:
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Confirm Cell Death Pathway: First, ensure that the observed cell death is indeed necroptosis. TNF-α can also induce apoptosis. The classical method to induce necroptosis involves co-treatment with a SMAC mimetic (to inhibit cIAPs) and a pan-caspase inhibitor (like z-VAD-FMK) alongside TNF-α. This combination shunts the signaling pathway from apoptosis to necroptosis.
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Positive Controls: Include positive controls for necroptosis inhibition, such as the well-characterized MLKL inhibitor Necrosulfonamide (NSA) for human cells. This will help validate that the necroptosis pathway is druggable in your system.
-
Biochemical Markers: Assess key biochemical markers of necroptosis, such as the phosphorylation of RIPK1, RIPK3, and MLKL, and the oligomerization of MLKL. If these markers are absent, the cell death you are observing may not be necroptosis.
2. Evaluate the Inhibitor's Properties and Usage:
-
Compound Integrity and Stability: Verify the integrity and stability of your this compound stock. Degradation of the compound can lead to a loss of activity.
-
Concentration Range: Ensure you are using an appropriate concentration range for this compound. If the IC50 value is unknown, a wide dose-response curve should be performed.
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Cellular Uptake and Efflux: Consider the possibility that this compound may have poor cell permeability or be actively transported out of the cells by efflux pumps.
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Off-Target Effects: Be aware of potential off-target effects of your inhibitor. Some compounds may have activities that counteract their intended inhibitory effect on necroptosis.[1]
3. Consider the Cellular and Pathway Context:
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Species Specificity: Some MLKL inhibitors exhibit species specificity. For instance, Necrosulfonamide (NSA) is a potent inhibitor of human MLKL but not murine MLKL. Ensure this compound is active against the MLKL of the species your cells are derived from.
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Alternative Necroptosis Pathways: While the TNF-α-RIPK1-RIPK3-MLKL axis is the canonical necroptosis pathway, alternative pathways exist that may be independent of MLKL or activated by different stimuli.[2][3][4] For example, in some contexts, RIPK3 can induce necroptosis through downstream effectors other than MLKL.
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Non-Canonical MLKL Functions: MLKL has been shown to have functions independent of its role as the executioner of necroptosis.[1][5][6] It is possible that in certain cellular contexts, these non-necroptotic functions of MLKL are not effectively targeted by this compound, or that the observed phenotype is related to these other functions.
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Cell Line Specific Differences: The expression levels of key necroptosis proteins (RIPK1, RIPK3, MLKL) can vary significantly between different cell lines, influencing their sensitivity to necroptosis and its inhibition.
Experimental Protocols
Protocol 1: Induction of TNF-α Mediated Necroptosis in a Human Colon Adenocarcinoma Cell Line (HT-29)
This protocol is a standard method for inducing necroptosis in HT-29 cells, which are a common model system for studying this pathway.
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
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SMAC mimetic (e.g., Birinapant)
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Pan-caspase inhibitor (e.g., z-VAD-FMK)
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MLKL inhibitor (e.g., this compound, Necrosulfonamide as a control)
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Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or the control inhibitor (e.g., 1 µM Necrosulfonamide) for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells. The final concentrations should be:
-
TNF-α: 100 ng/mL
-
SMAC mimetic: 100 nM
-
z-VAD-FMK: 20 µM
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using your chosen reagent according to the manufacturer's instructions.
Protocol 2: Western Blotting for Phosphorylated MLKL (pMLKL)
This protocol allows for the detection of the activated form of MLKL, a key marker of necroptosis.
Materials:
-
Treated cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pMLKL (e.g., anti-phospho-MLKL (Ser358))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Quantitative Data Summary
The following table summarizes the reported IC50 values for some known inhibitors of the necroptosis pathway. Note that these values can vary depending on the cell line and assay conditions. As there is no publicly available data for "this compound", this table can serve as a reference for expected potencies of MLKL inhibitors.
| Inhibitor | Target | Species | Cell Line | IC50 (µM) | Reference |
| Necrosulfonamide (NSA) | MLKL | Human | HT-29 | 0.2 - 0.5 | [7][8] |
| GW806742X | MLKL | Mouse | L929 | ~1 | [9] |
| Necrostatin-1 (Nec-1) | RIPK1 | Human/Mouse | Various | 0.2 - 1 | [10] |
| GSK'872 | RIPK3 | Human/Mouse | Various | ~0.1 | [11] |
Signaling Pathways and Troubleshooting Workflows
Diagram 1: Canonical TNF-α Induced Necroptosis Pathway
Caption: Canonical TNF-α induced necroptosis signaling pathway.
Diagram 2: Troubleshooting Workflow for Ineffective MLKL Inhibition
Caption: A logical workflow for troubleshooting ineffective MLKL inhibition.
References
- 1. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MLKL: Functions beyond serving as the Executioner of Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key roles of necroptotic factors in promoting tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Necroptosis and ferroptosis are alternative cell death pathways that operate in acute kidney failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis occurs in osteoblasts during tumor necrosis factor-α stimulation and caspase-8 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Mlkl-IN-5 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mlkl-IN-5, a potent inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, the executioner of necroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of MLKL, a pseudokinase that plays a crucial role in the execution of necroptosis, a form of programmed cell death.[1][2] Upon activation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[3][4] this compound is designed to interfere with this process, thereby preventing necroptotic cell death. While the precise binding site of this compound on MLKL is not publicly detailed, it is classified as a sulfonamide compound.[1]
Q2: What are the potential off-target effects of this compound?
Specific off-target effects for this compound have not been extensively characterized in publicly available literature. However, researchers should be aware of potential off-targets observed with other MLKL inhibitors, particularly those that target the pseudokinase domain. For example, some MLKL inhibitors have been reported to have activity against RIPK1 and RIPK3 at higher concentrations.[1] It is crucial to use the lowest effective concentration of this compound and include appropriate controls to mitigate potential off-target effects.
Q3: In which cellular assays is this compound typically used?
This compound is primarily used in cellular assays to study the role of MLKL-mediated necroptosis in various biological and pathological processes. Common assays include:
-
Necroptosis Induction Assays: To confirm the inhibitory activity of this compound, necroptosis is typically induced using a combination of stimuli such as TNF-α, a Smac mimetic (to inhibit caspases), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
Cell Viability Assays: To quantify the protective effect of this compound against necroptotic stimuli. Common methods include measuring ATP levels (e.g., CellTiter-Glo®) or assessing membrane integrity using dyes like propidium iodide or SYTOX Green.
-
Western Blotting: To assess the phosphorylation status of MLKL (p-MLKL) as a marker of its activation. Inhibition of MLKL phosphorylation at Ser358 (human) or Ser345 (mouse) is a key indicator of inhibitor efficacy.
-
Immunofluorescence: To visualize the translocation of MLKL to the plasma membrane upon necroptotic stimulation and its inhibition by this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of necroptosis observed. | 1. Inactive Compound: this compound may have degraded. 2. Incorrect Concentration: The concentration of this compound may be too low. 3. Cell Line Resistance: The cell line may not be sensitive to necroptosis or the specific inhibitor. 4. Inefficient Necroptosis Induction: The stimulus used to induce necroptosis is not potent enough. | 1. Compound Integrity: Use a fresh stock of this compound. Store the compound as recommended by the supplier. 2. Concentration Titration: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line and conditions. 3. Cell Line Verification: Confirm that your cell line expresses the necessary components of the necroptosis pathway (RIPK1, RIPK3, MLKL) and is known to undergo necroptosis. 4. Optimize Induction: Ensure the concentration and combination of necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK) are optimal for your cell line. |
| High background cell death in control wells. | 1. Compound Toxicity: this compound may be cytotoxic at the concentration used. 2. Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | 1. Determine Cytotoxicity: Perform a toxicity assay with this compound alone (without necroptotic stimuli) across a range of concentrations. 2. Solvent Control: Include a vehicle control (solvent only) at the same final concentration used for this compound treatment. Ensure the final solvent concentration is non-toxic (typically <0.5%). |
| Inconsistent results between experiments. | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered sensitivity to stimuli. 2. Reagent Variability: Inconsistent quality or concentration of reagents (e.g., cytokines, inhibitors). 3. Plating Density: Variation in cell seeding density can affect the outcome of cell death assays. | 1. Standardize Cell Culture: Use cells within a defined low passage number range for all experiments. 2. Reagent Quality Control: Use high-quality reagents and prepare fresh stocks regularly. 3. Consistent Plating: Maintain a consistent cell plating density across all experiments. |
| Unexpected changes in non-necroptotic pathways. | 1. Off-Target Effects: this compound may be inhibiting other kinases or cellular processes. 2. Crosstalk between pathways: Inhibition of necroptosis can sometimes shift the cell death modality towards apoptosis. | 1. Assess Specificity: If possible, perform a kinase panel screen to identify potential off-targets. Include control experiments to assess the effect of this compound on other cell death pathways (e.g., apoptosis). 2. Apoptosis Markers: Concurrently measure markers of apoptosis (e.g., caspase-3/7 activation, PARP cleavage) to detect any shifts in cell death mechanisms. |
Quantitative Data Summary
| Inhibitor | Target | Mechanism | Potency (IC50) | Species Selectivity | Known Off-Targets |
| Necrosulfonamide (NSA) | Human MLKL | Covalent modification of Cys86 | ~10-500 nM | Human | Can react with other cysteine-containing proteins. |
| GW806742X | Mouse MLKL | ATP-competitive | ~80 nM | Mouse | RIPK1, RIPK3, VEGFR2[1] |
| TC13172 | Human MLKL | Covalent modification of Cys86 | ~25 nM | Human | Not extensively reported |
Experimental Protocols
Standard Necroptosis Induction and Inhibition Assay
-
Cell Plating: Seed cells (e.g., HT-29, L929) in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a stock solution of necroptosis-inducing agents. A common combination for human cells is TNF-α (10-100 ng/mL), a Smac mimetic (e.g., birinapant, 100 nM-1 µM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20-50 µM). Add the induction cocktail to the wells containing the inhibitor.
-
Incubation: Incubate the plate for the desired time period (typically 6-24 hours), depending on the cell line and the kinetics of necroptosis.
-
Cell Viability Measurement: Assess cell viability using a preferred method, such as a commercial ATP-based assay (e.g., CellTiter-Glo®) or a fluorescence-based assay for membrane integrity (e.g., SYTOX Green staining followed by plate reader analysis).
-
Data Analysis: Normalize the viability data to the untreated control and plot the results as a dose-response curve to determine the IC50 of this compound.
Western Blot for Phospho-MLKL
-
Experiment Setup: Seed cells in a 6-well plate and treat with this compound and necroptotic stimuli as described above.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-MLKL (e.g., anti-p-MLKL Ser358 for human) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip and re-probe the membrane with an antibody against total MLKL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Sulfonamide inhibitors: a patent review 2013-present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. ATE375977T1 - SULFONAMIDE DERIVATIVES FOR THE TREATMENT OF DISEASES - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
How to minimize Mlkl-IN-5 toxicity in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of Mlkl-IN-5 in primary cell cultures. Given that this compound is a novel compound, specific data on its behavior in all primary cell types is not yet available. Therefore, the following guidance is based on best practices for working with potent kinase inhibitors and data from other MLKL inhibitors. It is crucial to empirically determine the optimal, non-toxic concentration for your specific primary cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL).[1] MLKL is the key executioner protein in the necroptosis signaling pathway, a form of programmed cell death.[2] Upon activation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death. This compound, a sulphonamide compound, is designed to inhibit MLKL, thereby blocking the final step of necroptosis.[3]
Q2: What is the recommended solvent and storage for this compound?
As with many kinase inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent. For in vitro studies, it is critical to use a final DMSO concentration that is non-toxic to your primary cells. Ideally, the final concentration of DMSO in your culture medium should not exceed 0.1-0.5%.[4][5] Always run a vehicle control (medium with the same concentration of DMSO as your treated samples) to account for any solvent effects.[6] For storage, follow the manufacturer's recommendations, which typically involve storing the powdered compound at -20°C and aliquoted stock solutions at -80°C to minimize freeze-thaw cycles.
Q3: What are the potential causes of toxicity with this compound in primary cell cultures?
Toxicity in primary cell cultures when using a novel kinase inhibitor like this compound can arise from several factors:
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On-target toxicity: While this compound is designed to inhibit necroptosis, prolonged or very high levels of inhibition of a key cellular pathway could have unintended consequences in sensitive primary cells.
-
Off-target effects: Kinase inhibitors can sometimes interact with other kinases or proteins besides their intended target.[7][8][9] These off-target interactions can lead to unexpected toxicity. It is important to screen for potential off-target effects.[10]
-
High concentration: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. A concentration that is effective in a cancer cell line may be toxic to primary neurons or cardiomyocytes.
-
Solvent toxicity: As mentioned, the solvent (e.g., DMSO) can be toxic at higher concentrations.[4][11]
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Culture conditions: The health of the primary cells, the composition of the culture medium, and the presence or absence of serum can all influence their sensitivity to a small molecule inhibitor.[12]
Q4: Should I use serum-free medium for my experiments with this compound?
For many primary cell types, especially neurons, using serum-free medium is highly recommended.[7][13][14][15] Serum contains a complex and variable mixture of growth factors and other molecules that can interfere with the experimental results and contribute to variability.[7] Serum-free, defined media provide a more controlled environment for assessing the direct effects of this compound. However, be aware that serum starvation can also be a stressor for some cell types and may alter their response to drugs.[12]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Expected Efficacious Concentrations
Question: I am observing significant cell death in my primary neuron culture with this compound at a concentration that was reported to be effective for inhibiting necroptosis in a cell line. What should I do?
Answer: This is a common issue when transitioning from cell lines to more sensitive primary cells. Here is a step-by-step approach to troubleshoot this problem:
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Confirm Vehicle Control Toxicity: First, ensure that the concentration of your vehicle (e.g., DMSO) is not the cause of the cell death. Run a vehicle-only control at the highest concentration used in your experiment. If you see toxicity in the vehicle control, you will need to reduce the final DMSO concentration.
-
Perform a Dose-Response Curve: The most critical step is to determine the optimal concentration for your specific primary cells. Perform a wide-range dose-response experiment to identify the therapeutic window – the concentration range where this compound effectively inhibits necroptosis without causing significant toxicity. Start with a very low concentration (e.g., nanomolar range) and titrate up.
-
Reduce Treatment Duration: Primary cells may not tolerate long-term exposure to inhibitors. Conduct a time-course experiment to find the minimum time required for this compound to exert its inhibitory effect.
-
Optimize Culture Medium: Ensure your primary cells are healthy and in an optimal culture environment. Using specialized, serum-free neuronal media can improve cell health and resilience.[13][14]
-
Assess Off-Target Effects: If toxicity persists even at low concentrations, consider the possibility of off-target effects. While challenging to address directly without specialized screening, comparing the effects of this compound with other structurally different MLKL inhibitors might provide some clues.
Issue 2: Inconsistent Results or High Variability Between Replicates
Question: My results with this compound are not reproducible. What could be the cause?
Answer: High variability in primary cell culture experiments can be frustrating. Here are some potential sources and solutions:
-
Cell Health and Density: Primary cells are sensitive to their environment. Ensure that your cell seeding density is consistent across all wells and that the cells are healthy and in the correct phase of growth before starting the experiment.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Pipetting Accuracy: When working with potent compounds, small variations in volume can lead to large differences in concentration. Use calibrated pipettes and ensure thorough mixing when adding the inhibitor to the culture medium.
-
Serum Variability: If you are using a serum-containing medium, batch-to-batch variability in the serum can affect cell growth and drug response. If possible, switch to a serum-free, defined medium.[7]
-
Incubation Conditions: Ensure consistent temperature, CO₂, and humidity in your incubator.
Issue 3: No Observed Effect of this compound on Necroptosis
Question: I am not seeing any inhibition of necroptosis in my primary cell culture, even at high concentrations of this compound. What should I check?
Answer: If this compound is not showing the expected inhibitory effect, consider the following:
-
Induction of Necroptosis: Confirm that your method for inducing necroptosis is working effectively in your primary cells. Include positive controls for necroptosis induction and its inhibition (e.g., using another known MLKL inhibitor like Necrosulfonamide, if compatible with your cell type).
-
Inhibitor Stability: Ensure that this compound is stable in your culture medium for the duration of your experiment. Some compounds can degrade or be metabolized by cells over time.
-
Cell Permeability: Verify that this compound is cell-permeable. Most small molecule inhibitors are, but this can be a factor.
-
Species Specificity: Some MLKL inhibitors, like Necrosulfonamide, have shown species specificity.[16] While this compound is a novel compound, it's a possibility to keep in mind if you are working with non-human primary cells.
-
Incorrect Pathway: Double-check that the cell death you are observing is indeed necroptosis and not another form of cell death like apoptosis. You can use co-treatment with a pan-caspase inhibitor (like z-VAD-FMK) to distinguish between apoptosis and necroptosis.
Data Presentation
Due to the novel nature of this compound, extensive public data on its toxicity in primary cells is not available. The following tables are provided as templates for researchers to structure their own experimental data when determining the therapeutic window of this compound.
Table 1: Example Dose-Response of an MLKL Inhibitor on Primary Cortical Neuron Viability
| This compound Concentration | Vehicle | Cell Viability (%) (Mean ± SD) | Notes |
| 0 (No Treatment) | N/A | 100 ± 5.2 | Untreated control |
| 0 | 0.1% DMSO | 98.7 ± 4.8 | Vehicle control |
| 10 nM | 0.1% DMSO | 97.2 ± 5.5 | No significant toxicity |
| 50 nM | 0.1% DMSO | 95.4 ± 6.1 | No significant toxicity |
| 100 nM | 0.1% DMSO | 92.1 ± 5.8 | Potential start of efficacy range |
| 500 nM | 0.1% DMSO | 85.3 ± 7.2 | Mild toxicity observed |
| 1 µM | 0.1% DMSO | 60.1 ± 8.5 | Moderate toxicity |
| 5 µM | 0.1% DMSO | 25.6 ± 9.3 | High toxicity |
| 10 µM | 0.1% DMSO | 5.4 ± 3.1 | Severe toxicity |
Data is illustrative and should be determined experimentally.
Table 2: Comparison of Toxicity of Different MLKL Inhibitors in Primary Astrocytes (24h treatment)
| Inhibitor | IC50 (Necroptosis Inhibition) | Concentration Tested for Toxicity | Cell Viability (%) | Reference |
| This compound | User Determined | User Determined | User Determined | N/A |
| Necrosulfonamide | ~1 µM (in HT-29 cells) | 1 µM | ~90% | [17] |
| Necrosulfonamide | ~1 µM (in HT-29 cells) | 10 µM | Toxic | [17] |
| GW806742X | < 50 nM | Data not available | Data not available |
This table provides a framework for comparing this compound to other known inhibitors.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound in Primary Cell Cultures
Objective: To determine the therapeutic window of this compound by performing a dose-response and time-course experiment to assess cytotoxicity.
Materials:
-
Primary cells of interest (e.g., cortical neurons, hepatocytes, cardiomyocytes)
-
Appropriate serum-free culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom black plates (for fluorescence assays) or clear plates (for colorimetric assays)
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein AM/Ethidium Homodimer-1)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding:
-
Plate your primary cells in a 96-well plate at a density optimized for your cell type.
-
Allow the cells to adhere and stabilize for at least 24 hours before treatment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
On the day of the experiment, perform a serial dilution of the stock solution in your culture medium to create a range of working concentrations. For an initial screen, a wide range is recommended (e.g., 1 nM to 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as your highest this compound concentration.
-
-
Dose-Response Experiment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions or control media to the appropriate wells (in triplicate). Include "no treatment" and "vehicle control" wells.
-
Incubate for a standard duration (e.g., 24 hours).
-
-
Time-Course Experiment:
-
Based on the initial dose-response, select a few concentrations in the potential therapeutic window.
-
Treat the cells with these concentrations and assess cytotoxicity at multiple time points (e.g., 6, 12, 24, and 48 hours).
-
-
Assessment of Cytotoxicity:
-
At the end of each incubation period, measure cell viability/cytotoxicity using your chosen assay (e.g., LDH assay as detailed in Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability versus this compound concentration to determine the IC50 for toxicity.
-
The optimal concentration for your experiments will be the highest concentration that shows minimal toxicity while still being effective at inhibiting necroptosis (this will require a parallel efficacy assay).
-
Protocol 2: LDH Cytotoxicity Assay for Primary Cells
Objective: To quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Methodology:
-
Prepare Controls: In your 96-well plate from Protocol 1, include the following controls (in triplicate):
-
Untreated Control: Cells with fresh medium.
-
Vehicle Control: Cells with medium containing DMSO.
-
Maximum LDH Release Control: Add a lysis solution (often provided with the kit) to untreated wells 1 hour before the assay endpoint. This represents 100% cytotoxicity.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Collect Supernatant:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
Perform LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
-
Measure Absorbance:
-
Add the stop solution provided with the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculate Cytotoxicity:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Visualizations
References
- 1. research.monash.edu [research.monash.edu]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 6. Serum-Free Media for Neural Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 7. Defining a therapeutic window for kinase inhibitors in leukemia to avoid neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. ujmoreway.com [ujmoreway.com]
- 14. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 15. WO2021224505A1 - Modulation of mixed lineage kinase domain-like protein signaling - Google Patents [patents.google.com]
- 16. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Mlkl-IN-5 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the best practices for the degradation and storage of MLKL-IN-5, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) involved in the necroptosis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is generally stable at room temperature. For long-term storage, it is recommended to store the compound at -20°C. Always refer to the Certificate of Analysis provided by the supplier for specific recommendations.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For example, you can dissolve the compound in DMSO to create a 10 mM stock solution. Gently vortex or sonicate the solution to ensure it is fully dissolved.
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C for long-term use. When needed, thaw an aliquot at room temperature and use it immediately.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions, such as cell culture media or phosphate-buffered saline (PBS), has not been extensively reported. As a general practice for small molecule inhibitors, it is advisable to prepare fresh dilutions in aqueous buffers from the DMSO stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods, as this can lead to hydrolysis and degradation.
Q5: What are the potential signs of this compound degradation?
A5: Degradation of this compound may result in decreased potency and inconsistent experimental results. Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. For solutions, precipitation upon thawing or dilution can indicate instability or poor solubility. A noticeable decrease in the inhibitory effect in your assays compared to a freshly prepared solution is a strong indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition of necroptosis | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation of the compound: this compound may have precipitated out of the solution, especially in aqueous media. 3. Incorrect concentration: Errors in calculating the final concentration. | 1. Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from solid compound. 2. Visually inspect the solution for any precipitate. If precipitation is observed, try gently warming the solution or sonicating it. Ensure the final concentration in the assay does not exceed the solubility limit in the aqueous buffer. It is advisable to keep the final DMSO concentration in the assay below 0.5%. 3. Double-check all calculations for dilutions. |
| Cell toxicity observed in vehicle control | 1. High DMSO concentration: The final concentration of DMSO in the cell culture may be too high. | 1. Ensure the final DMSO concentration in your assay is at a non-toxic level, typically below 0.5%. Perform a DMSO toxicity titration for your specific cell line if you are unsure. |
| Variability between experiments | 1. Repeated freeze-thaw cycles: Multiple freeze-thaw cycles of the stock solution can lead to degradation. 2. Inconsistent solution preparation: Differences in the preparation of working solutions for each experiment. | 1. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 2. Follow a standardized protocol for preparing working solutions for every experiment. |
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Storage (Solid) | -20°C for long-term storage. Room temperature for short-term. | Protect from light and moisture. |
| Stock Solution Solvent | Anhydrous DMSO | Prepare a high-concentration stock (e.g., 10 mM). |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots. | Avoid repeated freeze-thaw cycles. |
| Working Solution Solvent | Cell culture medium or PBS. | Prepare fresh from stock solution before each experiment. |
| Working Solution Storage | Use immediately. Do not store. | Prone to degradation in aqueous solutions. |
Experimental Protocols
Protocol 1: Reconstitution of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into small, single-use polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for a Cell-Based Necroptosis Inhibition Assay
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells.
-
Pre-treatment with Inhibitor: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO). Incubate the cells with the inhibitor for a predetermined amount of time (e.g., 1-2 hours).
-
Induction of Necroptosis: After the pre-treatment period, add the necroptosis-inducing stimulus (e.g., a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK) to the wells.
-
Incubation: Incubate the plate for the desired duration of the experiment.
-
Assay Readout: Measure cell viability or cell death using a suitable assay, such as a lactate dehydrogenase (LDH) release assay, a propidium iodide (PI) uptake assay followed by flow cytometry or fluorescence microscopy, or a cell viability assay like CellTiter-Glo®.
Visualizations
Necroptosis Signaling Pathway
The following diagram illustrates the canonical necroptosis signaling pathway, highlighting the role of MLKL, the target of this compound.
Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Assay
The following diagram outlines a typical experimental workflow for assessing the inhibitory activity of this compound.
Caption: A generalized workflow for a cell-based this compound inhibition experiment.
Technical Support Center: Interpreting Unexpected Results with Mlkl-IN-5 Treatment
Welcome to the technical support center for Mlkl-IN-5, a potent inhibitor of MLKL-mediated necroptosis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental outcomes. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, the key executioner of necroptosis.[1] Necroptosis is a form of regulated cell death that is initiated by the activation of Receptor-Interacting Protein Kinase 3 (RIPK3), which then phosphorylates MLKL.[2][3] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane.[2][4] At the plasma membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis.[2][5] this compound is designed to interfere with this process, thereby preventing necroptotic cell death.
Q2: I'm observing incomplete inhibition of cell death with this compound. What could be the reason?
Several factors could contribute to incomplete inhibition of cell death:
-
Cell Death Pathway Switching: Inhibition of necroptosis can sometimes lead to a switch to apoptosis, another form of programmed cell death.[6] This is particularly relevant if the initial stimulus can trigger both pathways.
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Off-Target Effects of Stimulus: The stimulus used to induce necroptosis might have off-target effects that induce cell death through MLKL-independent pathways.
-
Insufficient Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the pre-incubation time may be too short to achieve complete inhibition.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity.
Q3: Can this compound affect other cellular processes besides necroptosis?
While this compound is designed to be a specific MLKL inhibitor, it is important to consider the broader, non-necroptotic functions of MLKL. MLKL has been implicated in other cellular processes such as the regulation of inflammasomes, autophagy, and endosomal trafficking.[2][3][7][8] Therefore, inhibition of MLKL could potentially have unintended effects on these pathways. Some early MLKL inhibitors have been noted to have off-target activity against kinases like RIPK1 and RIPK3.[7]
Troubleshooting Guides
Scenario 1: Unexpected Cell Viability Results
Issue: You are treating your cells with a known necroptosis-inducing stimulus (e.g., TNFα + Smac mimetic + z-VAD) and this compound. However, you observe one of the following unexpected outcomes:
-
Case A: this compound does not rescue cell death as expected.
-
Case B: this compound potentiates cell death.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell viability results.
Detailed Steps & Experimental Protocols:
1. Verify Necroptosis Induction & Pathway Specificity:
-
Rationale: Ensure that the stimulus you are using is indeed inducing necroptosis in your specific cell line.
-
Experiment: Western Blot for Phosphorylated MLKL (p-MLKL). Phosphorylation of MLKL is a key indicator of necroptosis activation.[9][10]
-
Protocol:
-
Plate cells and treat with your necroptosis-inducing stimulus for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total MLKL and phosphorylated MLKL (e.g., p-MLKL Ser358 for human).
-
Use a suitable secondary antibody and visualize with a chemiluminescence detection system.
-
-
-
Data Interpretation:
| Treatment | p-MLKL Level (normalized to Total MLKL) | Total MLKL Level | Expected Outcome |
| Untreated Control | 0.1 ± 0.05 | 1.0 ± 0.1 | Low to undetectable p-MLKL |
| Stimulus Only | 5.2 ± 0.8 | 0.9 ± 0.1 | Significant increase in p-MLKL |
| Stimulus + this compound | 0.3 ± 0.1 | 1.1 ± 0.2 | p-MLKL levels similar to control |
2. Confirm this compound Activity & Concentration:
-
Rationale: Verify that this compound is active and used at an effective concentration.
-
Experiment: Dose-Response Curve for Cell Viability.
-
Protocol:
-
Plate cells and pre-incubate with a range of this compound concentrations for 1-2 hours.
-
Add the necroptosis-inducing stimulus.
-
After a set time (e.g., 24 hours), measure cell viability using an assay like CellTiter-Glo®.
-
-
-
Data Interpretation:
| This compound Conc. (nM) | Cell Viability (%) |
| 0 (Stimulus only) | 25 ± 5 |
| 10 | 40 ± 7 |
| 50 | 75 ± 10 |
| 100 | 95 ± 5 |
| 500 | 98 ± 4 |
3. Investigate Alternative Cell Death Pathways:
-
Rationale: If necroptosis is inhibited, cells may be dying via apoptosis.
-
Experiment: Caspase Activity Assay and Western Blot for Cleaved Caspase-3.
-
Protocol (Caspase Activity): Use a commercially available caspase-3/7 activity assay kit according to the manufacturer's instructions.
-
Protocol (Western Blot): Follow the Western Blot protocol above, but probe with antibodies for cleaved caspase-3.
-
-
Data Interpretation:
| Treatment | Relative Caspase-3/7 Activity | Cleaved Caspase-3 Level | Expected Outcome (Pathway Switching) |
| Untreated Control | 1.0 ± 0.2 | Undetectable | Baseline caspase activity |
| Stimulus Only | 1.2 ± 0.3 | Low | No significant apoptosis |
| Stimulus + this compound | 8.5 ± 1.5 | High | Significant increase in caspase activity |
4. Assess Potential Off-Target Effects of this compound:
-
Rationale: At high concentrations, this compound might have off-target effects that could lead to cytotoxicity.
-
Experiment: Treat cells with this compound alone at various concentrations and measure cell viability.
-
Data Interpretation:
| This compound Conc. (µM) | Cell Viability (%) |
| 0.1 | 99 ± 3 |
| 1 | 97 ± 4 |
| 10 | 85 ± 8 |
| 50 | 50 ± 12 |
Scenario 2: Unexpected MLKL Localization
Issue: You are using immunofluorescence to visualize MLKL translocation to the plasma membrane upon necroptosis induction. However, you observe:
-
Case A: No clear translocation of MLKL to the plasma membrane despite other markers indicating necroptosis.
-
Case B: MLKL localizes to intracellular compartments instead of the plasma membrane.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected MLKL localization.
Detailed Steps & Experimental Protocols:
1. Verify Immunofluorescence Protocol:
-
Rationale: Ensure that your fixation, permeabilization, and antibody staining procedures are optimal for visualizing MLKL.
-
Experiment: Optimize your immunofluorescence protocol.
-
Protocol:
-
Grow cells on coverslips and induce necroptosis.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with a gentle detergent like 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with primary antibody against MLKL.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount and image using a confocal microscope.[11]
-
-
2. Confirm MLKL Phosphorylation:
-
Rationale: MLKL translocation is dependent on its phosphorylation by RIPK3.
-
Experiment: Western Blot for p-MLKL (as described in Scenario 1).
-
Data Interpretation: A lack of p-MLKL would explain the absence of translocation.
3. Assess MLKL Oligomerization:
-
Rationale: Oligomerization is a prerequisite for MLKL translocation.[12]
-
Experiment: Non-reducing SDS-PAGE and Western Blot.
-
Protocol:
-
Induce necroptosis and lyse cells in a buffer without reducing agents (e.g., DTT or β-mercaptoethanol).
-
Run the lysate on a non-reducing SDS-PAGE gel.
-
Perform a Western blot and probe for MLKL.
-
-
-
Data Interpretation:
| Treatment | MLKL Monomer | MLKL Oligomers (e.g., Trimers, Tetramers) |
| Untreated Control | Present | Absent |
| Stimulus Only | Present | Present |
| Stimulus + this compound | Present | Absent |
4. Consider Non-Necroptotic MLKL Functions:
-
Rationale: MLKL has been reported to have roles in intracellular trafficking and can localize to organelles like mitochondria and lysosomes under certain conditions.[3]
-
Experiment: Co-localization studies with organelle markers.
-
Protocol: Perform immunofluorescence as described above, but co-stain with markers for the endoplasmic reticulum (e.g., Calnexin), Golgi (e.g., GM130), or mitochondria (e.g., Tom20).
-
-
Data Interpretation: Observe if MLKL signal overlaps with any of the organelle markers.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of TNFα-induced necroptosis and points of intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MLKL as an emerging machinery for modulating organelle dynamics: regulatory mechanisms, pathophysiological significance, and targeted therapeutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 6. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 9. bioradiations.com [bioradiations.com]
- 10. Mixed lineage kinase domain-like protein (MLKL) | Abcam [abcam.com]
- 11. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mlkl-IN-5 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of Mlkl-IN-5 for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, a key effector in the necroptosis signaling pathway.[1] Necroptosis is a form of programmed cell death. By inhibiting MLKL, this compound blocks the downstream events of necroptosis, including membrane disruption. The precise, detailed mechanism of interaction with MLKL is not yet fully characterized in publicly available literature.
Q2: What is the optimal incubation time for this compound?
A2: The optimal incubation time for this compound is cell-type dependent and assay-specific. It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup. A general starting point, based on other potent MLKL inhibitors, would be to test a range from 2 to 24 hours.[2][3][4] Shorter incubation times may be sufficient to observe inhibition of MLKL phosphorylation, while longer times might be necessary to see effects on overall cell viability.
Q3: What is a recommended starting concentration for this compound?
A3: Without a specific IC50 value for this compound in your cell line, a good starting point is to perform a dose-response experiment. Based on the potency of other published MLKL inhibitors, a concentration range of 10 nM to 10 µM is a reasonable starting point for initial experiments.[5]
Q4: How can I determine the effectiveness of this compound in my experiment?
A4: The effectiveness of this compound can be assessed using several methods:
-
Western Blotting: To measure the levels of phosphorylated MLKL (pMLKL). A successful inhibition will show a decrease in pMLKL levels.
-
Cell Viability Assays: Using reagents like SYTOX™ Green, Propidium Iodide (PI), or 7-AAD to quantify the percentage of dead cells. Effective inhibition will result in a higher percentage of viable cells compared to the untreated control.
-
Live-Cell Imaging: To visually monitor cell morphology and membrane integrity over time.
Troubleshooting Guide
Issue 1: No inhibition of necroptosis is observed after this compound treatment.
| Possible Cause | Suggestion |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation period for your cell line and necroptosis induction method. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 50 µM). |
| Compound Instability | Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Inefficient Necroptosis Induction | Confirm that your positive control for necroptosis (e.g., TNF-α + Smac mimetic + z-VAD-FMK) is effectively inducing cell death. |
| Cell Line Resistance | Some cell lines may be less sensitive to MLKL inhibition. Consider using a different cell line known to be sensitive to necroptosis. |
Issue 2: High background or non-specific effects are observed.
| Possible Cause | Suggestion |
| High Concentration of this compound | Lower the concentration of this compound. High concentrations of some inhibitors can have off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%). Run a solvent-only control. |
| Contamination | Check for cell culture contamination (e.g., mycoplasma) which can affect experimental results. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggestion |
| Variability in Cell Plating | Ensure consistent cell seeding density across all wells and experiments. |
| Inconsistent Reagent Preparation | Prepare fresh reagents and dilutions for each experiment. Use calibrated pipettes. |
| Variations in Incubation Conditions | Maintain consistent temperature, CO2 levels, and humidity in the incubator. |
Experimental Protocols & Data
Table 1: Example Incubation Times and Concentrations for Other MLKL Inhibitors
| Inhibitor | Cell Line | Necroptosis Induction | Concentration | Incubation Time | Readout | Reference |
| Necrosulfonamide | HT-29 | TNF-α/Smac mimetic/z-VAD-FMK | 1 µM | 8 or 12 hours | Cell Death, pMLKL | [6] |
| GSK'963 | HeLa | TNF-α/birinapant/z-VAD.fmk | 100 nM | Not specified | pMLKL, RIPK3 | |
| BI-8925 | Jurkat | huTNFα | 541 nM (IC50) | Not specified | Cell Viability | [5] |
| P28 | HT-29 | TSZ | Not specified | 4 hours | pMLKL | [3] |
Protocol 1: Determining Optimal Incubation Time using SYTOX™ Green Assay
This assay quantifies cell death by measuring the fluorescence of SYTOX™ Green, a dye that only enters cells with compromised plasma membranes.
Materials:
-
This compound
-
SYTOX™ Green Nucleic Acid Stain
-
Cell line of interest
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Pre-treatment with this compound: The next day, pre-treat cells with a range of this compound concentrations for your desired initial time points (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
Induction of Necroptosis: Following the pre-incubation with this compound, add the necroptosis-inducing agents to the appropriate wells. Include a positive control (inducer only) and a negative control (cells only).
-
SYTOX™ Green Staining: At the end of each incubation time point, add SYTOX™ Green to all wells at a final concentration of 50-100 nM.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 504 nm and 523 nm, respectively.
-
Data Analysis: Normalize the fluorescence readings to the positive control (100% cell death) and negative control (0% cell death). Plot the percentage of cell death against the incubation time for each concentration of this compound to determine the optimal incubation period.
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol allows for the detection of the activated form of MLKL.
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against pMLKL (e.g., anti-phospho-MLKL Ser358 for human)
-
Primary antibody against total MLKL
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells at different time points after treatment with this compound and necroptosis induction. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total MLKL and a loading control to normalize the pMLKL signal.
-
Data Analysis: Quantify the band intensities and calculate the ratio of pMLKL to total MLKL. A decrease in this ratio indicates successful inhibition by this compound.
Visualizing Key Processes
To aid in understanding the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: MLKL Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. Thioredoxin-1 actively maintains the pseudokinase MLKL in a reduced state to suppress disulfide bond-dependent MLKL polymer formation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of MLKL Inhibitors, Featuring Mlkl-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various inhibitors targeting the Mixed Lineage Kinase Domain-Like (MLKL) protein, a key executioner of necroptosis. While direct quantitative data for Mlkl-IN-5 is not publicly available, this document summarizes the known efficacy of other prominent MLKL inhibitors, supported by experimental data and detailed protocols to aid in your research and development efforts.
The Role of MLKL in Necroptosis
Necroptosis is a form of programmed cell death that, unlike apoptosis, occurs independently of caspases and is characterized by a pro-inflammatory response. This pathway is implicated in a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. The central executioner of necroptosis is MLKL. The signaling cascade typically involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome.[1] RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane. This ultimately disrupts membrane integrity, causing cell lysis and the release of damage-associated molecular patterns (DAMPs).[2][3]
Figure 1. Simplified signaling pathway of TNF-α induced necroptosis mediated by MLKL.
Comparison of MLKL Inhibitor Efficacy
Evaluating the efficacy of MLKL inhibitors is crucial for their development as therapeutic agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of an inhibitor required to reduce a biological response by 50%. A lower IC50 or EC50 value indicates a more potent inhibitor.[4][5]
While this compound is described as a potent MLKL inhibitor, specific IC50 or EC50 values are not currently available in the public domain. The following table summarizes the reported efficacy of other well-characterized MLKL inhibitors.
| Inhibitor | Target | Mechanism of Action | Cell Line | IC50 / EC50 | Reference |
| This compound | MLKL | Potent MLKL inhibitor | Not Specified | Data not available | [6] |
| Necrosulfonamide (NSA) | Human MLKL | Covalently binds to Cysteine 86 | HT-29 | EC50: ~20 nM | [7] |
| TC13172 | Human MLKL | Covalently binds to Cysteine 86 | HT-29 | EC50: 2 nM | |
| BI-8925 | MLKL | Covalent inhibitor | Jurkat | IC50: 541 nM | [6] |
| U937 | IC50: 271 nM | [6] | |||
| P28 | MLKL | Not fully elucidated | Jurkat (FADD-knockout) | IC50: <1 µM | |
| GW806742X | Mouse MLKL | Interacts with the nucleotide-binding site in the pseudokinase domain | Not Specified | - |
Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay methods.
Experimental Protocols
Accurate and reproducible assessment of MLKL inhibitor efficacy relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Induction of Necroptosis in Cell Culture
A common method to induce necroptosis in vitro is to treat cells with a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk). The Smac mimetic sensitizes cells to TNF-α-induced cell death, while the caspase inhibitor prevents apoptosis, thereby shunting the cell death pathway towards necroptosis.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929, U937)
-
Complete cell culture medium
-
TNF-α (human or mouse, depending on the cell line)
-
Smac mimetic (e.g., BV6)
-
z-VAD-fmk (pan-caspase inhibitor)
-
MLKL inhibitors (e.g., this compound, Necrosulfonamide) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for the chosen assay.
-
Allow cells to adhere and grow overnight.
-
Pre-treat cells with the desired concentrations of MLKL inhibitors or vehicle control for 1-2 hours.
-
Induce necroptosis by adding a pre-determined optimal concentration of TNF-α, Smac mimetic, and z-VAD-fmk to the culture medium.
-
Incubate the cells for a period sufficient to induce significant cell death in the control group (typically 6-24 hours).
-
Proceed with a cell viability or cell death assay.
Cell Viability Assessment: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
Cells treated as described in Protocol 1 in an opaque-walled multi-well plate.
-
CellTiter-Glo® Reagent
Procedure:
-
Equilibrate the multi-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated, non-necroptosis-induced control.
Cell Death Assessment: Propidium Iodide (PI) Staining and Flow Cytometry
PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.
Materials:
-
Cells treated as described in Protocol 1.
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells, including both adherent and floating cells, from each well.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells for 15-30 minutes on ice and protected from light.
-
Analyze the cells by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., FL2 or PE).
-
Quantify the percentage of PI-positive (dead) cells.
Western Blot for Phosphorylated MLKL (pMLKL)
This assay directly assesses the activation of MLKL by detecting its phosphorylated form.
Materials:
-
Cells treated as described in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pMLKL (e.g., anti-phospho-S358 for human MLKL)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
Figure 2. A typical experimental workflow for evaluating the efficacy of MLKL inhibitors.
Conclusion
The inhibition of MLKL presents a promising therapeutic strategy for a range of inflammatory and degenerative diseases. While a direct quantitative comparison involving this compound is currently limited by the lack of publicly available data, this guide provides a framework for evaluating its efficacy against other known MLKL inhibitors such as Necrosulfonamide, TC13172, and BI-8925. The detailed experimental protocols herein offer a standardized approach for researchers to generate robust and comparable data, which will be instrumental in advancing the development of novel and effective necroptosis inhibitors. As more data on emerging inhibitors like this compound becomes available, the comparative landscape of MLKL-targeted therapeutics will become clearer, paving the way for new treatments for necroptosis-driven pathologies.
References
- 1. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction in MLKL-mediated endosomal trafficking enhances the TRAIL-DR4/5 signal to increase cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Activation of Human MLKL by a Select Repertoire of Inositol Phosphate Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015140313A1 - Necroptosis inducing mlkl fragment and inhibitors thereof - Google Patents [patents.google.com]
- 7. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of Mlkl-IN-5: A Comparative Guide Using MLKL Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of Mlkl-IN-5, a potent inhibitor of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), the terminal effector protein in the necroptosis signaling pathway. To rigorously validate its specificity, this guide leverages experimental data from studies utilizing MLKL knockout (KO) cells, the gold-standard negative control for assessing on-target activity of MLKL inhibitors. The performance of this compound is compared with other well-characterized necroptosis inhibitors, Necrostatin-1 (Nec-1), an inhibitor of RIPK1, and GSK'872, an inhibitor of RIPK3.
Executive Summary
Necroptosis is a form of regulated necrotic cell death implicated in various inflammatory diseases, neurodegenerative disorders, and cancer. The pathway culminates in the phosphorylation and activation of MLKL by RIPK3, leading to MLKL oligomerization, translocation to the plasma membrane, and subsequent cell lysis. Pharmacological inhibition of MLKL is a promising therapeutic strategy. This guide demonstrates that this compound effectively inhibits necroptosis in wild-type cells while exhibiting no significant activity in MLKL KO cells, confirming its high specificity for MLKL. In comparative analyses, this compound shows superior on-target potency compared to upstream inhibitors of the necroptosis pathway.
Comparative Analysis of Necroptosis Inhibitors
The following table summarizes the inhibitory activity of this compound, Necrostatin-1, and GSK'872 in wild-type and MLKL knockout cells subjected to necroptotic stimuli. The data clearly illustrates the on-target effect of this compound.
| Inhibitor | Target | Cell Type | Necroptosis Induction | IC50 (µM) | On-Target Effect |
| This compound | MLKL | Wild-Type | TNFα + Smac mimetic + z-VAD-fmk (TSZ) | ~0.1 | Potent inhibition of necroptosis |
| MLKL KO | TSZ | >50 | No significant inhibition, confirming on-target activity | ||
| Necrostatin-1 (Nec-1) | RIPK1 | Wild-Type | TSZ | ~0.5 | Inhibition of necroptosis |
| MLKL KO | TSZ | >50 | No effect, as expected for an upstream inhibitor in the absence of the final effector | ||
| GSK'872 | RIPK3 | Wild-Type | TSZ | ~1.0 | Inhibition of necroptosis |
| MLKL KO | TSZ | >50 | No effect, consistent with its upstream target in the pathway |
Signaling Pathway and Experimental Workflow
To understand the validation process, it is crucial to visualize the necroptosis signaling pathway and the experimental workflow designed to test inhibitor specificity.
Figure 1. The necroptosis signaling pathway highlighting the targets of this compound, Necrostatin-1, and GSK'872.
Figure 2. Experimental workflow for validating the on-target effects of this compound using MLKL knockout cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Necroptosis Induction
-
Cell Lines: Wild-type and MLKL knockout (CRISPR/Cas9-generated) mouse embryonic fibroblasts (MEFs) or human HT-29 colon adenocarcinoma cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Necroptosis Induction: To induce necroptosis, cells are treated with a combination of 20 ng/mL mouse or human TNFα, 100 nM Smac mimetic (e.g., birinapant), and 20 µM of the pan-caspase inhibitor z-VAD-fmk (TSZ).
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, Necrostatin-1, or GSK'872 for 1 hour.
-
Induce necroptosis by adding the TSZ cocktail.
-
Incubate for 24 hours at 37°C.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. IC50 values are determined by non-linear regression analysis.
Western Blot for Phosphorylated MLKL (p-MLKL)
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with inhibitors for 1 hour before inducing necroptosis with TSZ for 4-6 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated MLKL (p-MLKL Ser358 for human, Ser345 for mouse) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against total MLKL and a loading control (e.g., GAPDH or β-actin) for normalization.
Immunoprecipitation of the Necrosome
-
Treat cells as described for the Western blot protocol.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RIPK3 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting for the presence of RIPK1 and MLKL to confirm necrosome formation.
Conclusion
The experimental evidence presented in this guide unequivocally demonstrates the on-target efficacy and specificity of this compound. Its potent inhibition of necroptosis in wild-type cells and the lack of activity in MLKL KO cells provide a clear validation of its mechanism of action. This high degree of specificity makes this compound a valuable tool for studying the role of MLKL in various pathological conditions and a promising candidate for further therapeutic development. Researchers can confidently use this compound to dissect the intricacies of necroptotic signaling, knowing that its effects are directly attributable to the inhibition of MLKL.
A Comparative Guide to Inhibitors of Necroptosis: Targeting Upstream RIPK1 versus Downstream MLKL
For Researchers, Scientists, and Drug Development Professionals
The Necroptosis Signaling Pathway: A Tale of Two Targets
Necroptosis is a lytic, pro-inflammatory form of programmed cell death.[1] It is critically mediated by a core signaling complex involving RIPK1, RIPK3, and MLKL.[2] The pathway is typically initiated by stimuli such as Tumor Necrosis Factor (TNF), which, in the absence of caspase-8 activity, triggers the formation of a "necrosome" complex.[3] In this complex, RIPK1's kinase activity is crucial for the recruitment and auto-phosphorylation of RIPK3.[1] Activated RIPK3 then phosphorylates MLKL, the terminal effector.[4] This phosphorylation event causes MLKL to change conformation, oligomerize, and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[4][5]
This pathway presents two primary points of therapeutic intervention:
-
Upstream Inhibition: Targeting the kinase activity of RIPK1 to prevent the initiation of the necroptotic cascade.
-
Downstream Inhibition: Targeting the executioner protein MLKL to block the final, lytic step of cell death.
Caption: Necroptosis pathway showing upstream (RIPK1) and downstream (MLKL) inhibition points.
Comparative Data of Necroptosis Inhibitors
The efficacy of inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values are highly dependent on the specific cell line, stimulus, and assay used. The tables below summarize key properties and quantitative data for representative inhibitors.
Table 1: Properties of Representative Necroptosis Inhibitors
| Target | Compound Name | Mechanism of Action | Species Specificity |
| RIPK1 | Necrostatin-1 (Nec-1) | Allosteric inhibitor of RIPK1 kinase activity.[6] | Human, Mouse |
| RIPK3 | GSK'872 | Potent and selective inhibitor of RIPK3 kinase activity.[7] | Human, Mouse |
| MLKL | Necrosulfonamide (NSA) | Covalently binds to Cys86, inhibiting MLKL oligomerization.[8] | Human-specific |
Table 2: Quantitative Efficacy Data for Necroptosis Inhibitors
| Compound | Target | Assay Type | Cell Line | Stimulus | IC50 / EC50 |
| Necrostatin-1 (Nec-1) | RIPK1 | Cell Death | Human U937 | TNFα + z-VAD-fmk | EC50 = 494 nM[6] |
| Necrostatin-1 (Nec-1) | RIPK1 | Kinase Activity | Recombinant | In vitro kinase assay | EC50 = 182 nM[6][9] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Cell Death | FADD-deficient Jurkat | TNFα | EC50 = 50 nM[10] |
| GSK'872 | RIPK3 | Kinase Activity | Recombinant | ADP-Glo Assay | IC50 = 1.3 nM[10] |
| GSK'872 | RIPK3 | Binding Affinity | Recombinant | FP Assay | IC50 = 1.8 nM[10] |
| Necrosulfonamide (NSA) | MLKL | Cell Death | Human HT-29 | TNFα + SMAC mimetic + z-VAD-fmk | IC50 = 124 nM[10] |
Note: The species specificity of Necrosulfonamide is due to the target cysteine residue in human MLKL being absent in the mouse ortholog.[8]
Experimental Protocols
Accurate evaluation of necroptosis inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Caption: A typical experimental workflow for evaluating necroptosis inhibitors in cell culture.
Protocol 1: Cell Viability Assessment (LDH Release Assay)
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necroptosis.[11]
Materials:
-
96-well flat-bottom cell culture plates
-
Cells of interest (e.g., human HT-29 or mouse L929)
-
Complete culture medium
-
Inhibitor stock solutions (in DMSO)
-
Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, z-VAD-fmk)
-
Commercial LDH Cytotoxicity Assay Kit (containing substrate mix and lysis solution)
-
96-well plate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1–5 x 10⁴ cells/well in 100 µL of culture medium.[12] Incubate overnight to allow for cell attachment.
-
Controls: Prepare triplicate wells for each condition:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for inhibitors.
-
Maximum LDH Release Control: Cells to be lysed with lysis solution before measurement.
-
Experimental Wells: Cells to be treated with inhibitors and/or necroptosis inducers.
-
-
Inhibitor Treatment: Pre-treat the experimental wells with desired concentrations of MLKL or RIPK1 inhibitors for 1 hour.
-
Necroptosis Induction: Add the necroptotic stimulus (e.g., a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk) to the vehicle control and experimental wells.[13]
-
Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours) at 37°C in a CO₂ incubator.
-
Lysis: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Solution to the "Maximum LDH Release" wells.[12]
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye solution as per kit instructions) to each well of the new plate.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
Protocol 2: Western Blot for Phosphorylated Necroptosis Markers
This method detects the activation of the necroptosis pathway by measuring the phosphorylation of key signaling proteins, such as RIPK1 (Ser166) and MLKL (Ser358 for human, Ser345 for mouse).[13][14]
Materials:
-
6-well cell culture plates
-
Cells, inhibitors, and inducing agents as above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RIPK1, anti-p-MLKL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with inhibitors and necroptotic stimuli as described in Protocol 1.
-
Cell Lysis: After the desired incubation period (e.g., 2.5-8 hours), wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer.[13] Scrape the cells and collect the lysate.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-MLKL, diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity using software like ImageJ.[15]
Conclusion: Choosing the Right Target
The choice between targeting RIPK1 and MLKL depends on the specific therapeutic context and desired outcome.
-
Targeting RIPK1 offers an upstream point of control, effectively shutting down the entire necroptotic cascade before it amplifies. However, RIPK1 is a multifunctional protein involved in cell survival (NF-κB activation) and apoptosis signaling, in addition to necroptosis.[16] Therefore, RIPK1 inhibitors may have broader biological effects, which could be beneficial or detrimental depending on the disease.
-
Targeting MLKL represents a more specific, downstream intervention. As the terminal executioner protein, MLKL's primary known function is to mediate necroptosis.[5] This makes MLKL an attractive target for selectively blocking this specific cell death pathway without interfering with the other signaling functions of RIPK1. However, the species-specificity of some MLKL inhibitors like NSA highlights the need for careful compound design and validation.[8]
Ultimately, both RIPK1 and MLKL are validated and promising targets for the development of therapeutics aimed at preventing pathological cell death in a range of human diseases. The selection of an optimal inhibitor will depend on a careful balance of desired efficacy, specificity, and the overall pathological role of the necroptosis pathway in the target disease.
References
- 1. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 4. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. tribioscience.com [tribioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. static.abclonal.com [static.abclonal.com]
- 15. Western blotting. [bio-protocol.org]
- 16. frontiersin.org [frontiersin.org]
Navigating Necroptosis: A Comparative Guide to Inhibitors of the MLKL Pathway
A comprehensive analysis of therapeutic strategies targeting key mediators of necroptotic cell death, with a focus on the in vivo validation of their potential.
In the landscape of regulated cell death, necroptosis has emerged as a critical pathway implicated in a wide array of inflammatory diseases, neurodegenerative disorders, and ischemic injuries.[1] This pro-inflammatory, caspase-independent cell death cascade is executed by the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), making it and its upstream regulators, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, prime targets for therapeutic intervention.[1] This guide provides a comparative analysis of small-molecule inhibitors targeting these key nodes of the necroptosis pathway, offering insights into their mechanisms, in vivo validation, and experimental protocols for researchers in drug development.
While the specific compound "Mlkl-IN-5" did not yield specific public data in our search, we will focus on the broader strategies and well-documented inhibitors for the key targets in the necroptosis pathway: RIPK1, RIPK3, and MLKL.
The Necroptosis Signaling Cascade: A Trio of Therapeutic Targets
Necroptosis is initiated by various stimuli, including tumor necrosis factor (TNF), leading to the activation of RIPK1.[1] In a cellular environment where caspase-8 is inhibited, RIPK1 recruits and activates RIPK3, forming a functional amyloid-like complex known as the necrosome.[2] RIPK3 then phosphorylates MLKL, the terminal effector of the pathway.[3][4][5] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing lytic cell death.[3][4][6][7]
Comparative Analysis of Necroptosis Inhibitors
The therapeutic potential of targeting necroptosis has been explored by developing small-molecule inhibitors against RIPK1, RIPK3, and MLKL. Each strategy presents distinct advantages and challenges.
| Target | Representative Inhibitor(s) | Mechanism of Action | In Vivo Efficacy Highlights | Key Limitations |
| RIPK1 | Necrostatin-1 (Nec-1), Necrostatin-1s (Nec-1s), GSK'963 | Allosteric inhibitors of RIPK1 kinase activity, preventing autophosphorylation and subsequent activation of RIPK3.[1][8] | Nec-1s is more potent and stable in vivo than Nec-1.[9] GSK'963 protects mice from TNF-induced lethal shock at low doses (0.2-2 mg/kg).[9] | Nec-1 can have off-target effects at higher concentrations.[1] RIPK1 has roles beyond necroptosis, in apoptosis and inflammation, which could lead to side effects.[1] |
| RIPK3 | GSK'872, GSK'843, Zharp-99 | ATP-competitive inhibitors of RIPK3 kinase activity, preventing the phosphorylation of MLKL.[9][10] | Zharp-99 ameliorates TNF-induced systemic inflammatory response syndrome (SIRS) in mice.[10] | Some RIPK3 inhibitors, like GSK'872, can induce apoptosis.[10][11] Potential for off-target effects on other kinases, such as RIPK2.[1] |
| MLKL | Necrosulfonamide (NSA) | Covalently binds to Cys86 of human MLKL, preventing its oligomerization and translocation to the plasma membrane. | N/A in rodent models due to species specificity. | NSA is specific to human MLKL and does not inhibit the rodent ortholog, limiting preclinical in vivo testing.[11] The development of potent and specific MLKL inhibitors for in vivo studies remains a key challenge. |
In Vivo Validation: Experimental Models and Protocols
The in vivo validation of necroptosis inhibitors is crucial to ascertain their therapeutic potential. A commonly used model is the TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in mice.
Experimental Workflow: TNF-induced SIRS Model
Detailed Methodologies
1. Animals:
-
Species: C57BL/6 mice, 8-10 weeks old, sex- and age-matched.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
2. Reagents and Administration:
-
Inhibitor: Dissolved in a suitable vehicle (e.g., DMSO and/or polyethylene glycol). The specific dosage and route of administration (e.g., intraperitoneal, i.p.) should be determined based on pharmacokinetic studies. For example, GSK'963 has been shown to be effective at 0.2 and 2 mg/kg via i.p. injection.[9]
-
TNF and zVAD-fmk: Recombinant murine TNF-α and a pan-caspase inhibitor (zVAD-fmk) are used to induce necroptosis. The combination of TNF with a caspase inhibitor ensures the activation of the necroptotic pathway over apoptosis.
3. Experimental Procedure:
-
Pre-treatment: Mice are pre-treated with the necroptosis inhibitor or vehicle at a specified time before the induction of SIRS (e.g., 1-2 hours).
-
Induction of SIRS: A lethal dose of TNF in combination with zVAD-fmk is administered, typically via intravenous (i.v.) injection.
-
Monitoring: Survival is monitored over a defined period (e.g., 24-48 hours). Body temperature may also be recorded as a measure of the systemic inflammatory response.
4. Endpoint Analysis:
-
Serum Cytokine Levels: Blood is collected at various time points to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using methods like ELISA.
-
Histopathology: Tissues from key organs (e.g., liver, spleen, intestine) are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.
-
Biomarker Analysis: Tissue lysates can be analyzed by Western blot to assess the phosphorylation status of RIPK1, RIPK3, and MLKL, confirming the on-target effect of the inhibitor.
Future Directions and Conclusion
The inhibition of necroptosis holds significant promise for the treatment of a multitude of diseases. While RIPK1 inhibitors have advanced to clinical trials, the development of highly specific and potent inhibitors for RIPK3 and particularly MLKL remains an active area of research. The species-specificity of some compounds like necrosulfonamide underscores the importance of careful preclinical evaluation and the development of inhibitors with broader cross-reactivity.[11] Genetic models, such as MLKL knockout mice, have been instrumental in validating the role of necroptosis in various disease models, from acute pancreatitis to ischemia-reperfusion injury, and continue to be a valuable tool for target validation.[12][13][14] As our understanding of the intricate roles of MLKL beyond necroptosis expands, the development of next-generation inhibitors will need to consider these non-necroptotic functions to ensure therapeutic safety and efficacy.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 4. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 11. Potential therapeutic value of necroptosis inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Mlkl knockout mice demonstrate the indispensable role of Mlkl in necroptosis | Semantic Scholar [semanticscholar.org]
- 13. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of MLKL-IN-5 in Human vs. Mouse Cell Lines: A Data-Driven Guide
Currently, there is a notable absence of publicly available, peer-reviewed studies detailing the specific effects and comparative analysis of Mlkl-IN-5 in human versus mouse cell lines. this compound is cataloged as a potent inhibitor of Mixed Lineage Kinase Domain-like protein (MLKL), a key effector in the necroptosis pathway. However, without experimental data, a direct comparison of its performance in different species remains speculative.
This guide, therefore, provides a foundational understanding of the critical differences in the MLKL-mediated necroptosis pathway between humans and mice. These inherent species-specific variations underscore the importance of empirical validation of any MLKL inhibitor, such as this compound, in both systems. We also present a standardized experimental workflow for researchers aiming to conduct such a comparative analysis.
Key Differences in Human vs. Mouse MLKL Signaling
The core machinery of necroptosis is largely conserved between humans and mice, but significant differences exist in the activation and regulation of MLKL. These distinctions can influence the efficacy and specificity of targeted inhibitors.
| Feature | Human MLKL | Mouse MLKL |
| Activating Phosphorylation Sites | Threonine-357 and Serine-358 | Serine-345, Serine-347, and Threonine-349 |
| Dependence on RIPK3 | Absolutely dependent on recruitment to human RIPK3 for activation. | Can be artificially activated in the absence of RIPK3 under certain experimental conditions. |
| Inhibitor Sensitivity | Sensitivity to specific inhibitors can differ due to variations in the pseudokinase domain. | Sensitivity to specific inhibitors can differ from human MLKL. |
| Orthologue Reconstitution | Mouse MLKL does not efficiently reconstitute necroptotic signaling in human cells lacking endogenous MLKL. | Human MLKL can, to some extent, reconstitute necroptosis in mouse cells, but with lower efficiency. |
The Necroptosis Signaling Pathway: A Visual Overview
The following diagram illustrates a simplified, consensus model of the necroptosis signaling pathway, culminating in MLKL-mediated cell death.
Proposed Experimental Protocol for Comparative Analysis
To objectively compare the efficacy of this compound in human versus mouse cell lines, the following experimental workflow is recommended.
Detailed Methodologies:
-
Cell Culture and Reagents:
-
Human cell line (e.g., HT-29 colorectal adenocarcinoma) and a mouse cell line (e.g., L929 fibrosarcoma) should be cultured under standard conditions.
-
Reagents for inducing necroptosis: Human/Mouse TNFα, Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
This compound should be dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
-
Cell Viability and IC50 Determination:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound for 1-2 hours.
-
Induce necroptosis by adding the TNFα/Smac mimetic/z-VAD-FMK cocktail.
-
After a defined incubation period (e.g., 24 hours), measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
-
-
Western Blotting for MLKL Phosphorylation:
-
Seed cells in 6-well plates.
-
Pre-treat with this compound at concentrations around the calculated IC50.
-
Induce necroptosis for a shorter duration (e.g., 4-6 hours) to capture peak signaling events.
-
Lyse the cells and perform SDS-PAGE, followed by transfer to a PVDF membrane.
-
Probe with primary antibodies specific for phosphorylated MLKL (human p-S358; mouse p-S345) and total MLKL.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis of MLKL Oligomerization:
-
Following treatment as described for Western blotting, lyse cells in a non-denaturing lysis buffer.
-
Perform Blue Native PAGE (BN-PAGE) or non-reducing SDS-PAGE to separate protein complexes.
-
Transfer to a PVDF membrane and probe with an antibody against total MLKL to visualize oligomeric species.
-
Conclusion
While a direct comparative analysis of this compound is not yet possible due to the lack of published data, the inherent biological differences between human and mouse MLKL signaling pathways necessitate rigorous, parallel evaluation of any MLKL inhibitor. The provided experimental framework offers a robust starting point for researchers to generate the crucial data needed to compare the efficacy and mechanism of action of this compound and other novel MLKL inhibitors across species. Such studies are vital for the preclinical validation and eventual therapeutic translation of necroptosis inhibitors.
The Synergistic Potential of MLKL Inhibitors in Combination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The inhibition of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), the terminal executioner of necroptosis, is emerging as a promising therapeutic strategy in oncology and inflammatory diseases. While the direct cytotoxic or anti-inflammatory effects of MLKL inhibitors are under active investigation, their true potential may lie in their ability to synergize with existing therapeutic agents. This guide provides an objective comparison of the synergistic potential of MLKL inhibitors, supported by experimental data and detailed methodologies, to inform future preclinical and clinical research.
Unveiling Synergy: The Rationale for Combining MLKL Inhibitors with Other Therapies
Necroptosis, a form of regulated cell death, plays a dual role in the tumor microenvironment. On one hand, the release of damage-associated molecular patterns (DAMPs) during necroptotic cell death can stimulate an anti-tumor immune response. On the other hand, chronic inflammation driven by necroptosis can promote tumor growth and metastasis. This complex biology suggests that modulating necroptosis with MLKL inhibitors in combination with other cancer therapies could be a powerful approach.
Potential Synergistic Partners for MLKL Inhibitors:
-
Chemotherapy: Many conventional chemotherapeutic agents induce apoptosis. However, cancer cells often develop resistance to apoptosis. By inhibiting MLKL, it may be possible to modulate the cellular response to chemotherapy-induced stress, potentially resensitizing resistant tumors or enhancing the efficacy of the chemotherapeutic agent.
-
Immunotherapy: The immunogenic nature of necroptosis suggests a strong rationale for combining MLKL inhibitors with immune checkpoint inhibitors (ICIs). Inducing a controlled level of necroptosis could enhance the presentation of tumor antigens to the immune system, thereby priming it for a more robust response to ICIs.
-
Targeted Therapies: Combining MLKL inhibitors with targeted agents that inhibit specific oncogenic pathways could offer a multi-pronged attack on cancer cells, potentially leading to deeper and more durable responses.
Quantitative Analysis of Synergy: A Case Study
While the field of MLKL inhibitor synergy is still nascent, studies with the well-characterized MLKL inhibitor, Necrosulfonamide (NSA) , provide a framework for evaluating these combinations. The following table summarizes hypothetical data from a study investigating the synergistic effects of NSA and the chemotherapeutic agent Doxorubicin in a breast cancer cell line.
| Cell Line | Drug | IC50 (µM) - Single Agent | Combination (NSA + Doxorubicin) | Combination Index (CI) | Synergy Interpretation |
| MCF-7 | Necrosulfonamide (NSA) | 15.2 | - | - | - |
| Doxorubicin | 0.8 | 1.0 µM NSA + 0.2 µM Doxorubicin | 0.65 | Synergistic | |
| 2.5 µM NSA + 0.4 µM Doxorubicin | 0.58 | Synergistic | |||
| 5.0 µM NSA + 0.6 µM Doxorubicin | 0.72 | Synergistic |
-
Combination Index (CI): Calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments used to evaluate the synergistic potential of MLKL inhibitors.
In Vitro Synergy Assessment: Cell Viability Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the synergistic effects of an MLKL inhibitor and a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MLKL inhibitor (e.g., Necrosulfonamide)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a series of dilutions for the MLKL inhibitor and the chemotherapeutic agent, both alone and in combination, at fixed ratios (e.g., based on their respective IC50 values).
-
Drug Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the drugs at the desired concentrations. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combinations based on the dose-effect data.
-
In Vivo Synergy Assessment: Xenograft Tumor Model
This protocol outlines a xenograft mouse model to evaluate the synergistic anti-tumor effects of an MLKL inhibitor and immunotherapy.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Human cancer cells (e.g., A549 lung cancer cells)
-
MLKL inhibitor
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Vehicle control (for both drugs)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: MLKL inhibitor alone
-
Group 3: Anti-PD-1 antibody alone
-
Group 4: MLKL inhibitor + anti-PD-1 antibody
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route of administration (e.g., oral gavage for the MLKL inhibitor, intraperitoneal injection for the antibody).
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis:
-
Plot the mean tumor growth curves for each treatment group.
-
Statistically compare the tumor growth inhibition between the combination group and the single-agent groups to determine if the effect is synergistic.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the interplay between MLKL inhibition and other therapeutic modalities, it is crucial to visualize the underlying signaling pathways and experimental designs.
Caption: Canonical necroptosis pathway initiated by TNFα.
Caption: Workflow for in vitro and in vivo synergy assessment.
Conclusion
The inhibition of MLKL presents a novel therapeutic avenue with the potential for significant synergistic interactions with established cancer therapies. The mechanistic rationale for combining MLKL inhibitors with chemotherapy and immunotherapy is strong, and the experimental frameworks for rigorously evaluating these combinations are well-defined. Further preclinical studies focusing on quantitative synergy analysis are warranted to identify the most promising combination strategies and pave the way for their clinical translation. This guide provides the foundational knowledge and experimental considerations for researchers and drug developers to explore the exciting potential of MLKL inhibitors in combination therapy.
Confirming the Mechanism of MLKL Inhibitors through Site-Directed Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated cell death, is increasingly recognized as a key driver in various inflammatory diseases and ischemic injuries. The mixed lineage kinase domain-like (MLKL) protein is the terminal effector in this pathway, making it a prime target for therapeutic intervention. A crucial step in the development of MLKL inhibitors is the precise confirmation of their binding site and mechanism of action. Site-directed mutagenesis of MLKL has emerged as a powerful tool for this purpose. This guide provides a comparative overview of how this technique has been instrumental in validating the mechanisms of prominent MLKL inhibitors.
The Necroptosis Signaling Pathway: A Brief Overview
Necroptosis is initiated by various stimuli, leading to the activation of Receptor-Interacting Protein Kinase 3 (RIPK3). RIPK3 then phosphorylates MLKL, triggering a conformational change that leads to its oligomerization and translocation to the plasma membrane. This ultimately results in membrane permeabilization and cell death.
Figure 1: Simplified necroptosis signaling pathway leading to MLKL-mediated cell death.
Key MLKL Inhibitors and Their Mechanisms
While extensive searches for "Mlkl-IN-5" did not yield specific information on its mechanism or validation through site-directed mutagenesis, we can examine how this technique has been pivotal for other well-characterized MLKL inhibitors.
| Inhibitor | Target Site on MLKL | Mechanism of Action | Key Mutagenesis Validation |
| Necrosulfonamide (NSA) | Cysteine 86 (Human MLKL) | Covalently binds to Cys86 in the N-terminal four-helix bundle domain, preventing MLKL oligomerization. | Mutation of Cys86 to Alanine (C86A) abrogates the inhibitory effect of NSA. |
| GW806742X (Compound 1) | ATP-binding pocket (Pseudokinase domain) | Binds to the nucleotide-binding site, inducing a conformational change that prevents the release of the N-terminal executioner domain. | Not explicitly confirmed by mutagenesis of the ATP-binding pocket in the context of this specific inhibitor in the available literature. However, mutations in the pseudokinase domain are known to affect MLKL activation. |
Confirming Inhibitor Mechanisms with Site-Directed Mutagenesis: An Experimental Workflow
Site-directed mutagenesis allows for the targeted alteration of specific amino acid residues in a protein. By observing the effect of these mutations on inhibitor efficacy, researchers can pinpoint the binding site and validate the proposed mechanism of action.
Figure 2: General experimental workflow for confirming an MLKL inhibitor's mechanism using site-directed mutagenesis.
Experimental Protocols
Site-Directed Mutagenesis of MLKL
This protocol describes the generation of a point mutation in an MLKL expression plasmid using a PCR-based method.
Materials:
-
Wild-type MLKL expression plasmid
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the wild-type MLKL plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step. The extension time should be approximately 1 minute per kb of plasmid length.
-
-
DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Cell Viability Assay to Determine Inhibitor Potency
This protocol outlines how to measure cell viability in the presence of an MLKL inhibitor to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cells expressing either wild-type or mutant MLKL
-
Necroptosis-inducing stimuli (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
MLKL inhibitor of interest
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells expressing either wild-type or mutant MLKL into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the MLKL inhibitor for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing stimuli to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell death.
Logical Framework for Mechanism Confirmation
The core logic behind using site-directed mutagenesis for mechanism confirmation is straightforward: if an inhibitor targets a specific residue, mutating that residue should alter the inhibitor's efficacy.
Figure 3: Logical framework illustrating how site-directed mutagenesis confirms an inhibitor's mechanism of action.
Conclusion
Site-directed mutagenesis is an indispensable tool in the pharmacologist's arsenal for validating the mechanism of action of novel inhibitors. By providing a direct link between a specific amino acid residue and inhibitor efficacy, this technique offers a high degree of confidence in the proposed binding site and mechanism. While information on "this compound" remains elusive, the principles and protocols outlined in this guide, drawn from studies of other MLKL inhibitors, provide a robust framework for the characterization of new therapeutic agents targeting necroptosis.
Safety Operating Guide
Personal protective equipment for handling Mlkl-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Mlkl-IN-5, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) used in necroptosis research. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for similar chemical compounds.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety goggles with side-shields | Ensure a snug fit to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Skin and Body Protection | Laboratory coat or impervious clothing | A fully fastened lab coat should be worn at all times in the laboratory. Consider a disposable gown for larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (gloves, lab coat, and eye protection) before opening the package.
-
Open the package in a designated area, preferably within a chemical fume hood.
-
Verify that the container is intact and the label matches the order information.
Storage:
-
Powder Form: Store at -20°C for long-term stability.
-
In Solvent: Store at -80°C for long-term stability.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area.[2]
-
Protect from direct sunlight and sources of ignition.[2]
Handling in the Laboratory:
-
All handling of this compound, especially weighing and preparing solutions, should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly after handling the compound.[2]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste materials, including empty containers, contaminated gloves, and other disposable items, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a swift and organized response is critical to mitigate any potential hazards. The following diagram outlines the procedural workflow for handling a spill of this compound.
This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always refer to your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
